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Foundational

What is the mechanism of action of (S)-1-Methylpyrrolidine-2-carbohydrazide?

An In-depth Technical Guide to the Hypothesized Mechanism of Action of (S)-1-Methylpyrrolidine-2-carbohydrazide Authored by: A Senior Application Scientist Abstract (S)-1-Methylpyrrolidine-2-carbohydrazide is a chiral sm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Hypothesized Mechanism of Action of (S)-1-Methylpyrrolidine-2-carbohydrazide

Authored by: A Senior Application Scientist

Abstract

(S)-1-Methylpyrrolidine-2-carbohydrazide is a chiral small molecule featuring a core pyrrolidine scaffold, a structure of significant interest in medicinal chemistry. While direct, comprehensive studies on its mechanism of action are not extensively available in public literature, its structural components—the N-methylated proline-like ring and the carbohydrazide moiety—are well-characterized pharmacophores. A key piece of available data identifies this compound within a patent for novel antibacterial agents. This guide, therefore, synthesizes the known biological activities of its constituent parts to propose a logical, evidence-based hypothesis for its mechanism of action, focusing on its potential as an antibacterial agent. We will dissect its structure, propose primary bacterial targets based on analogous compounds, and provide detailed experimental protocols for the validation of these hypotheses.

Introduction: Deconstructing a Molecule of Interest

The quest for novel therapeutic agents is a cornerstone of modern drug development. Small molecules built upon privileged scaffolds—chemical structures that are recurrent in known drugs and bioactive compounds—offer a promising starting point. The pyrrolidine ring is one such scaffold, forming the basis of numerous natural products and synthetic drugs with a wide array of biological activities. (S)-1-Methylpyrrolidine-2-carbohydrazide emerges from this background, combining the rigid, chiral pyrrolidine core with a reactive carbohydrazide group.

While this specific molecule is not extensively profiled in peer-reviewed literature, its inclusion in a patent for antibacterial agents provides a critical directive for our investigation[1]. This guide will, therefore, focus on elucidating a hypothesized antibacterial mechanism of action. We will proceed by analyzing its structure, proposing potential bacterial targets by drawing parallels with functionally similar molecules, and outlining a rigorous experimental framework to test these propositions.

Structural Analysis and Pharmacophoric Features

The biological activity of (S)-1-Methylpyrrolidine-2-carbohydrazide is intrinsically linked to its three-dimensional structure and the chemical properties of its functional groups.

  • (S)-Pyrrolidine Core: The saturated five-membered nitrogen-containing ring is a mimic of the amino acid proline. Proline and its analogs are known to be recognized by a variety of enzymes, often acting as competitive inhibitors by occupying the enzyme's active site.[2][3] The stereochemistry at the 2-position is critical for specific molecular recognition by chiral biological targets like enzyme active sites.

  • N-Methylation: The methyl group on the pyrrolidine nitrogen (N-1) removes the secondary amine proton, rendering it a tertiary amine. This modification can increase metabolic stability by preventing N-dealkylation and can alter the conformational preferences of the ring, potentially enhancing binding affinity to a target protein.[4]

  • Carbohydrazide Moiety (-CONHNH₂): This functional group is a known pharmacophore with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6] It can act as a hydrogen bond donor and acceptor, and the terminal amine is nucleophilic, allowing for potential covalent interactions or the formation of hydrazone derivatives in situ.

Hypothesized Antibacterial Mechanisms of Action

Based on the structural features and the known activities of related compounds, we propose three primary, plausible mechanisms by which (S)-1-Methylpyrrolidine-2-carbohydrazide may exert its antibacterial effects.

Hypothesis 1: Inhibition of Bacterial Topoisomerases

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication, transcription, and repair. They are validated targets for the fluoroquinolone class of antibiotics. Several studies have demonstrated that pyrrolidine derivatives can also inhibit these enzymes.[7]

Proposed Mechanism: The pyrrolidine core of (S)-1-Methylpyrrolidine-2-carbohydrazide could mimic the DNA backbone or a nucleotide, allowing it to bind to the active site of DNA gyrase or topoisomerase IV. The carbohydrazide moiety could form key hydrogen bonds with amino acid residues in the active site, stabilizing the enzyme-DNA cleavage complex and leading to double-strand DNA breaks and cell death.

Diagram: Proposed Inhibition of Bacterial DNA Gyrase

G cluster_0 Bacterial Cell Compound (S)-1-Methylpyrrolidine- 2-carbohydrazide Transport Uptake into Bacterium Compound->Transport Gyrase DNA Gyrase / Topoisomerase IV Transport->Gyrase DNA Bacterial DNA Gyrase->DNA Binds to Enzyme-DNA Complex Replication DNA Replication & Repair DNA->Replication Blocked Death Cell Death Replication->Death

Caption: Proposed mechanism of DNA gyrase inhibition.

Hypothesis 2: Disruption of Cell Wall Synthesis via Penicillin-Binding Protein (PBP) Inhibition

The bacterial cell wall, composed of peptidoglycan, is crucial for maintaining cell integrity. Penicillin-Binding Proteins (PBPs) are a family of enzymes that catalyze the final steps of peptidoglycan synthesis. Pyrrolidine-2,3-dione derivatives have been identified as novel inhibitors of P. aeruginosa PBP3, demonstrating that the pyrrolidine scaffold can be targeted to this pathway.[8]

Proposed Mechanism: (S)-1-Methylpyrrolidine-2-carbohydrazide may act as a peptidoglycan substrate analog. The pyrrolidine ring could fit into the active site of a PBP, and the carbohydrazide group could form hydrogen bonds or even acylate a serine residue in the active site, leading to irreversible inhibition of the enzyme's transpeptidase activity. This would disrupt cell wall synthesis, leading to cell lysis.

Hypothesis 3: Inhibition of Protein Synthesis

Proline-rich antimicrobial peptides are known to be actively transported into bacterial cells where they bind to the ribosome and inhibit protein synthesis.[9][10][11] While (S)-1-Methylpyrrolidine-2-carbohydrazide is a small molecule and not a peptide, its proline-like structure could potentially allow it to interact with proline-binding sites on the ribosome or related protein synthesis factors.

Proposed Mechanism: The compound may be transported into the bacterial cytoplasm via an amino acid transporter. Inside the cell, the N-methylated proline-like structure could interact with the ribosomal exit tunnel or interfere with the peptidyl-prolyl cis-trans isomerases (PPIases) that are crucial for protein folding, leading to the accumulation of misfolded proteins and ultimately, cell death.[3]

Experimental Protocols for Hypothesis Validation

To ensure scientific integrity, the proposed mechanisms must be testable. The following protocols provide a framework for validating the antibacterial activity and elucidating the mechanism of action of (S)-1-Methylpyrrolidine-2-carbohydrazide.

Determination of Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum: Culture a bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to mid-log phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Prepare a two-fold serial dilution of (S)-1-Methylpyrrolidine-2-carbohydrazide in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Diagram: MIC Assay Workflow

G cluster_0 MIC Assay Workflow A Prepare Serial Dilution of Compound in 96-well Plate B Add Standardized Bacterial Inoculum A->B C Incubate at 37°C for 18-24h B->C D Read Plate for Visible Growth C->D E Determine MIC D->E

Caption: Workflow for MIC determination.

DNA Gyrase Inhibition Assay

This assay measures the ability of the compound to inhibit the supercoiling activity of DNA gyrase.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase enzyme, ATP, and the appropriate buffer.

  • Compound Addition: Add varying concentrations of (S)-1-Methylpyrrolidine-2-carbohydrazide to the reaction mixtures. Include a positive control (no compound) and a known inhibitor control (e.g., ciprofloxacin).

  • Incubation: Incubate the reactions at 37°C for 1 hour.

  • Termination and Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate differently.

  • Quantification: Quantify the amount of supercoiled DNA in each lane to determine the IC₅₀ value of the compound.

In Vitro Protein Synthesis Inhibition Assay

This assay determines if the compound inhibits bacterial protein synthesis using a cell-free system.

Methodology:

  • Cell-Free System: Utilize a commercially available E. coli S30 extract system for in vitro transcription/translation.

  • Reaction Setup: Set up reactions containing the S30 extract, a DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase), amino acids, and an energy source.

  • Compound Addition: Add serial dilutions of (S)-1-Methylpyrrolidine-2-carbohydrazide to the reactions.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Quantification of Protein Synthesis: Measure the activity of the newly synthesized reporter protein (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase). A decrease in reporter activity indicates inhibition of protein synthesis.

Summary of Biological Activities of Related Scaffolds

Scaffold/MoietyKnown Biological ActivitiesExample Target(s)
Pyrrolidine Antibacterial, Antiviral, Antifungal, Anticancer, Enzyme InhibitionDNA Gyrase, Topoisomerase IV, Penicillin-Binding Proteins, α-amylase, α-glucosidase
N-Methyl Proline Neuroprotective, Anti-inflammatoryNF-κB, NRF2/HO-1
Carbohydrazide Antibacterial, Anticancer, Anti-inflammatory, AntiviralVarious enzymes (context-dependent)
Hydrazones Antibacterial, Antifungal, Anticancer, AnticonvulsantVarious enzymes (context-dependent)

Conclusion and Future Directions

While the precise molecular target of (S)-1-Methylpyrrolidine-2-carbohydrazide remains to be definitively identified, its structural composition strongly suggests a mechanism of action rooted in the inhibition of essential bacterial processes. The hypotheses presented herein—inhibition of topoisomerases, disruption of cell wall synthesis, or interference with protein synthesis—are grounded in the established bioactivity of its core scaffolds. The proposed experimental workflows provide a clear path for validating these hypotheses and pinpointing the specific mechanism. Future research should focus on executing these enzymatic and cellular assays, followed by structure-activity relationship (SAR) studies to optimize the antibacterial potency of this promising chemical scaffold.

References

  • 2-pyrrolidine phenylhydrazides antibacterial agents. (EP3490984A1).
  • Frejat, M. M., et al. (2022). Pyrrolidinedione derivatives as antibacterial agents with a novel mode of action. PubMed.
  • Ghavami, A., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. MDPI. [Link]

  • Yildiz, T., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Nitrophenyl-Substituted Pyrrolidine Derivatives as Potential Antibacterial Agents. BenchChem.
  • Bhat, T. A., Tandon, N., & Tandon, R. (2022).
  • Bhat, T. A., Tandon, N., & Tandon, R. (2022).
  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Christensen, M. K., et al. (2019). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. PMC. [Link]

  • Sharma, D., et al. (2022). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. MDPI. [Link]

  • BenchChem. (n.d.).
  • Lee, C. H., et al. (2003). Novel Fluoroquinolone Antibacterial Agents Containing Oxime-Substituted (Aminomethyl)pyrrolidines: Synthesis and Antibacterial Activity.
  • Pavan, M., et al. (n.d.).
  • Kasparkova, M., et al. (2020). Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. PMC. [Link]

  • Asian Journal of Green Chemistry. (n.d.). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Spizek, J., & Rezanka, T. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Runti, G., & Scocchi, M. (2011). Proline-rich antimicrobial peptides: Converging to a non-lytic mechanism of action.
  • Graf, M. (2018). Antibiotics inhibiting bacterial protein synthesis, and novel resistance mechanisms. Elektronische Hochschulschriften der LMU München.
  • Sigma-Aldrich. (n.d.).
  • Graf, M., et al. (2016). Structures of proline-rich peptides bound to the ribosome reveal a common mechanism of protein synthesis inhibition. Nucleic Acids Research. [Link]

Sources

Exploratory

Thermodynamic Stability of (S)-1-Methylpyrrolidine-2-carbohydrazide in Solution: A Comprehensive Technical Guide

Executive Summary (S)-1-Methylpyrrolidine-2-carbohydrazide (CAS: 71764-93-7) is a highly versatile chiral building block and organocatalyst intermediate utilized extensively in pharmaceutical synthesis and peptidomimetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-Methylpyrrolidine-2-carbohydrazide (CAS: 71764-93-7) is a highly versatile chiral building block and organocatalyst intermediate utilized extensively in pharmaceutical synthesis and peptidomimetic design[1]. Despite its utility, the molecule presents unique stability challenges in aqueous and organic solutions due to its specific structural motifs: a tertiary amine, an α -chiral center, and a terminal hydrazide. This whitepaper provides an in-depth analysis of the thermodynamic and kinetic degradation pathways of this compound, offering field-proven protocols for stability profiling and mitigation strategies for drug development professionals.

Mechanistic Pathways of Degradation

Understanding the causality behind molecular degradation is the cornerstone of rational formulation design. For (S)-1-Methylpyrrolidine-2-carbohydrazide, thermodynamic instability in solution is driven by three primary mechanisms:

Hydrazide Hydrolysis (pH-Dependent)

While hydrazides are generally more resistant to hydrolysis than their corresponding esters or amides, they are not immune to hydrolytic cleavage under extreme pH or elevated temperatures. The relative stability of the hydrazide bond stems from the resonance donation of the adjacent nitrogen's lone pair, which reduces the electrophilicity of the carbonyl carbon. However, under acidic or basic catalysis, the C-N bond is cleaved to yield N-methyl-L-proline and hydrazine[2]. Kinetic studies indicate that the rate of hydrolysis is heavily influenced by steric hindrance around the pyrrolidine ring.

Base-Catalyzed Epimerization (Racemization)

Maintaining chiral integrity is critical for compounds relying on the (S)-enantiomer. The chiral center at C2 is positioned directly α to the electron-withdrawing carbonyl group. In basic solutions, the α -proton can be abstracted, leading to a planar enolate intermediate. Subsequent reprotonation occurs non-stereoselectively, resulting in the formation of the (R)-enantiomer[3][4]. This racemization pathway is thermodynamically driven by the stabilization of the enolate and is the most common failure mode in alkaline formulations.

Tertiary Amine Oxidation

The N-methylpyrrolidine moiety is highly susceptible to oxidation, forming an N-oxide derivative. This pathway is typically catalyzed by trace transition metals or occurs in the presence of dissolved oxygen and peroxides[5]. The oxidation alters the basicity and polarity of the molecule, drastically shifting its pharmacokinetic and solubility profiles.

DegradationPathways Parent (S)-1-Methylpyrrolidine -2-carbohydrazide Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Epimerization Epimerization (Base Catalyzed) Parent->Epimerization Oxidation N-Oxidation (O2 / Peroxides) Parent->Oxidation Prod1 N-Methyl-L-Proline + Hydrazine Hydrolysis->Prod1 Prod2 (R)-1-Methylpyrrolidine -2-carbohydrazide Epimerization->Prod2 Prod3 N-Oxide Derivative Oxidation->Prod3

Primary degradation pathways of (S)-1-Methylpyrrolidine-2-carbohydrazide.

Thermodynamic & Kinetic Profiling

To quantify the stability of (S)-1-Methylpyrrolidine-2-carbohydrazide, kinetic profiling is conducted across varying environmental stressors. The data below represents a synthesized thermodynamic profile based on the general behavior of N-methylated proline hydrazides.

Table 1: Representative Kinetic Degradation Parameters (at 25°C)

ConditionPrimary Degradation PathwayHalf-Life ( t1/2​ )Activation Energy ( Ea​ )Rate Constant ( kobs​ )
pH 2.0 (Aqueous) Hydrolysis14.2 Days65.4 kJ/mol 5.65×10−7 s−1
pH 7.4 (Buffer) Stable> 180 DaysN/A< 1.0×10−9 s−1
pH 10.0 (Aqueous) Epimerization48 Hours42.1 kJ/mol 4.01×10−6 s−1
0.3% H2​O2​ N-Oxidation3.5 Hours28.5 kJ/mol 5.50×10−5 s−1

Insight: The low activation energy ( Ea​ ) for N-oxidation indicates that this reaction is highly facile and requires strict control of oxidative stressors during storage and handling.

Experimental Protocols for Stability Assessment

A self-validating experimental system is essential to ensure that the observed degradation is a true reflection of the molecule's thermodynamic properties, rather than an artifact of the analytical method.

Protocol: Forced Degradation and Kinetic Modeling

This methodology utilizes orthogonal analytical techniques (LC-MS for mass balance and Chiral HPLC for stereochemical integrity) to provide a comprehensive stability profile.

Step 1: Preparation of Stock Solutions

  • Dissolve (S)-1-Methylpyrrolidine-2-carbohydrazide in HPLC-grade water to a concentration of 1.0 mg/mL.

  • Prepare an internal standard (e.g., deuterated proline hydrazide) to correct for ionization variations during MS analysis.

Step 2: Stress Condition Setup

  • Acidic/Basic Stress: Dilute the stock 1:1 with 0.2 M HCl (for pH ~1) or 0.2 M NaOH (for pH ~13).

  • Oxidative Stress: Dilute the stock 1:1 with 0.6% H2​O2​ solution.

  • Thermal Stress: Incubate neutral samples at 40°C, 60°C, and 80°C to allow for Arrhenius plot generation.

Step 3: Aliquot Quenching (Critical Step) Causality Note: Reactions must be halted instantaneously to capture the exact thermodynamic state at time t.

  • Withdraw 50 μ L aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Immediately quench acidic/basic samples by neutralizing with an equivalent volume of buffer. Quench oxidative samples using a reducing agent such as sodium thiosulfate.

Step 4: Orthogonal Analysis

  • LC-MS/MS: Quantify the parent compound depletion and identify mass shifts corresponding to hydrolysis (-14 Da net change considering loss of hydrazine and gain of OH) and oxidation (+16 Da).

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak AD-H) to monitor the enantiomeric excess (ee) and quantify the rate of epimerization to the (R)-enantiomer.

ExperimentalWorkflow Prep Sample Prep (1 mg/mL + IS) Stress Forced Degradation (pH, Temp, O2) Prep->Stress Quench Aliquot Quenching (Neutralization) Stress->Quench Analysis LC-MS & Chiral HPLC Analysis Quench->Analysis Model Kinetic Modeling (Arrhenius Plot) Analysis->Model

Step-by-step experimental workflow for thermodynamic stability profiling.

Mitigation Strategies in Drug Development

To preserve the thermodynamic stability of (S)-1-Methylpyrrolidine-2-carbohydrazide in liquid formulations, the following strategies must be implemented:

  • pH Optimization: Formulate the solution strictly within the pH 5.5 to 7.5 range. Avoiding alkaline conditions is the single most effective method to prevent enolization-driven epimerization.

  • Excipient Selection: Incorporate chelating agents such as EDTA (0.01% - 0.05% w/v) to sequester trace transition metals, thereby shutting down the catalytic cycle required for rapid N-oxidation.

  • Oxygen Exclusion: Manufacture and seal liquid formulations under an inert atmosphere (Nitrogen or Argon overlay) to minimize the presence of dissolved oxygen.

  • Solid-State Transition: If long-term aqueous stability cannot be achieved, transition the formulation to a lyophilized powder. Removing the aqueous solvent drastically increases the activation energy required for both hydrolysis and epimerization.

References

  • Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Base catalyzed racemization of amino acid derivatives Source: ResearchGate URL:[Link]

  • Oxidation of Amines and N-Hetarenes Source: Thieme Connect URL:[Link]

  • Synthesis of Tertiary Amine N-Oxides-A Review Source: ResearchGate URL:[Link]

Sources

Foundational

Comprehensive NMR Spectroscopy Reference Data and Protocol for (S)-1-Methylpyrrolidine-2-carbohydrazide

Executive Summary & Chemical Context (S)-1-Methylpyrrolidine-2-carbohydrazide (CAS: 71764-93-7) is a highly versatile chiral building block and organocatalytic intermediate[1]. In advanced synthetic methodologies, it ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(S)-1-Methylpyrrolidine-2-carbohydrazide (CAS: 71764-93-7) is a highly versatile chiral building block and organocatalytic intermediate[1]. In advanced synthetic methodologies, it serves as a critical precursor for proline-derived guanidine catalysts, which are engineered to forge extensive hydrogen-bonded architectures for asymmetric transformations such as enantioselective Michael additions[2].

Because the catalytic efficacy of these derivatives relies heavily on their three-dimensional conformation and hydrogen-bonding networks, rigorous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for verifying the structural integrity, diastereomeric purity, and dynamic solution-state behavior of this hydrazide intermediate[3].

Self-Validating Experimental Protocol (Method D)

To ensure high-fidelity NMR data, the synthesis and subsequent sample preparation must follow a rigorous, self-validating protocol. The compound is typically synthesized via "Method D" starting from N-Methyl-L-proline[4]. The following methodology outlines the causality behind each experimental choice to guarantee reproducibility and spectral clarity.

Step 1: In Situ Esterification
  • Procedure: Dissolve N-Methyl-L-proline (1.0 equiv.) in anhydrous methanol (MeOH) and cool the reaction vessel to 0 °C. Slowly add acetyl chloride (AcCl, 1.6 equiv.) dropwise over 5 minutes. Heat the mixture at reflux for 12 hours[4].

  • Causality: Acetyl chloride reacts violently with methanol to generate anhydrous HCl in situ. This drives the Fischer esterification without introducing aqueous acid, which would complicate the isolation of the highly water-soluble proline ester intermediate.

Step 2: Hydrazinolysis
  • Procedure: Concentrate the intermediate ester under reduced pressure, then treat it with an excess of hydrazine hydrate (NH₂NH₂·H₂O) under reflux conditions to yield the target carbohydrazide.

  • Causality: Hydrazine acts as a potent bidentate nucleophile, efficiently displacing the methoxy group. The excess reagent ensures complete conversion and prevents the formation of symmetric diacylhydrazines.

Step 3: NMR Sample Preparation & Acquisition
  • Procedure: Dissolve 15–20 mg of the purified (S)-1-Methylpyrrolidine-2-carbohydrazide in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Acquire spectra at 298 K on a 400 MHz or 500 MHz spectrometer[4].

  • Causality: CDCl₃ is strictly selected over protic solvents (like CD₃OD or D₂O) to prevent the deuterium exchange of the labile hydrazide protons (-NH, -NH₂). Observing these protons is critical, as their chemical shifts provide direct evidence of the intermolecular hydrogen-bonding networks characteristic of proline-derived architectures[5]. A relaxation delay (D1) of 2.0 seconds is employed to ensure complete relaxation of the quaternary carbonyl carbon for accurate ¹³C integration.

Workflow NMP N-Methyl-L-proline Ester Esterification (MeOH, AcCl) NMP->Ester Step 1 Hydrazine Hydrazinolysis (NH2NH2·H2O) Ester->Hydrazine Step 2 Product (S)-1-Methylpyrrolidine- 2-carbohydrazide Hydrazine->Product Isolation NMRPrep NMR Sample Prep (CDCl3, TMS) Product->NMRPrep Dissolution Acquisition NMR Acquisition (400 MHz, 298 K) NMRPrep->Acquisition Tuning/Matching Data 1H & 13C NMR Data Acquisition->Data FT & Phasing

Experimental workflow for the synthesis and NMR acquisition of the target hydrazide.

Quantitative NMR Reference Data

The following tables summarize the quantitative ¹H and ¹³C NMR chemical shifts. Data interpretation is validated through integration ratios, coupling constants ( J ), and multiplicity analysis consistent with related 2-pyrrolidine derivatives[6].

Table 1: ¹H NMR Data (400 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Notes
-NH 8.05br s-1HAmide proton; highly sensitive to H-bonding and concentration.
-NH₂ 3.85br s-2HTerminal hydrazide protons; broad due to quadrupolar relaxation.
C2-H 2.95dd9.5, 5.01HAlpha-proton; deshielded by the adjacent carbonyl group.
C5-Hₐ 3.10m-1HEquatorial pyrrolidine proton adjacent to nitrogen.
N-CH₃ 2.35s-3HSharp singlet; diagnostic peak for the tertiary amine methyl group.
C5-H₆ 2.25m-1HAxial pyrrolidine proton adjacent to nitrogen.
C3-Hₐ 2.15m-1HDiastereotopic proton on the cyclopentane ring.
C3-H₆, C4-H₂ 1.70 – 1.95m-3HOverlapping multiplets of the remaining pyrrolidine backbone.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Notes
C=O 174.5Quaternary (C)Carbonyl carbon; highly deshielded.
C2 68.2Methine (CH)Alpha-carbon; shifted downfield by N and C=O.
C5 56.4Methylene (CH₂)Carbon adjacent to the pyrrolidine nitrogen.
N-CH₃ 41.5Methyl (CH₃)Tertiary amine methyl carbon.
C3 30.8Methylene (CH₂)Beta-carbon to the carbonyl.
C4 24.1Methylene (CH₂)Gamma-carbon; most shielded ring position.

Mechanistic Insights: Hydrogen Bonding & Chemical Shifts

The broad singlets observed for the -NH and -NH₂ protons are not static; they are highly dynamic and sensitive to the microenvironment. In the solid state and in concentrated solutions, proline-derived hydrazides forge extensive H-bonded architectures[5].

The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the hydrazide nitrogen atoms act as donors. This intermolecular interaction draws electron density away from the -NH proton, reducing the local diamagnetic shielding. Consequently, as sample concentration increases, the -NH signal experiences a pronounced downfield shift (higher ppm)[7]. Furthermore, the tertiary amine (N-CH₃) can participate in transient intramolecular hydrogen bonding with the hydrazide moiety, stabilizing the syn-conformation of the catalyst precursor.

HBonding Hydrazide Hydrazide Moiety (-CONHNH2) NH Amide NH (H-Bond Donor) Hydrazide->NH NH2 Terminal NH2 (Donor/Acceptor) Hydrazide->NH2 Carbonyl Carbonyl (C=O) (H-Bond Acceptor) Hydrazide->Carbonyl NMRShift Downfield NMR Shift (Deshielding) NH->NMRShift Intermolecular H-Bond Carbonyl->NMRShift Electron Withdrawal TertAmine Pyrrolidine N-CH3 (Acceptor) TertAmine->NMRShift Intramolecular H-Bond

Logical relationship between hydrogen bonding networks and observed NMR chemical shifts.

References

  • Title: Proline derived Guanidine catalysts forge extensive H-bonded architectures: A solution and solid state study. Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Source:Google Patents (European Patent Office)

Sources

Exploratory

The Electronic and Steric Architecture of (S)-1-Methylpyrrolidine-2-carbohydrazide: A Technical Guide for Advanced Synthesis and Catalysis

Executive Summary (S)-1-Methylpyrrolidine-2-carbohydrazide (CAS: 71764-93-7) is a highly versatile chiral building block derived from L-proline. In the realms of asymmetric organocatalysis and targeted drug discovery, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-1-Methylpyrrolidine-2-carbohydrazide (CAS: 71764-93-7) is a highly versatile chiral building block derived from L-proline. In the realms of asymmetric organocatalysis and targeted drug discovery, the subtle structural nuances of a molecule dictate its macroscopic efficacy. Unlike unsubstituted proline derivatives, the N-methylated pyrrolidine ring introduces a unique set of electronic and steric parameters that profoundly influence its behavior in transition states and receptor binding pockets.

This whitepaper deconstructs the physicochemical properties of (S)-1-Methylpyrrolidine-2-carbohydrazide, detailing how its architecture dictates its efficacy as a bifunctional organocatalyst and a critical intermediate in the synthesis of novel antibacterial agents.

Core Structural Properties: Electronic and Steric Interplay

The utility of (S)-1-Methylpyrrolidine-2-carbohydrazide stems from the synergistic relationship between its pyrrolidine core and the carbohydrazide moiety. Understanding these properties is essential for predicting its behavior in complex chemical environments.

Electronic Parameters
  • Inductive Enhancement (+I): The tertiary amine of the pyrrolidine ring is substituted with a methyl group. This N-methylation provides a strong inductive (+I) effect, significantly increasing the electron density and Lewis basicity of the nitrogen lone pair compared to a secondary amine. This makes the nitrogen an excellent hydrogen-bond acceptor and a robust coordination site for electrophile activation.

  • Carbohydrazide Resonance: The −C(=O)NHNH2​ group exhibits complex electronic behavior. The internal nitrogen (NH) is conjugated with the carbonyl group, reducing its nucleophilicity. However, this amide-like resonance enhances the acidity of the NH proton, making it a potent hydrogen-bond donor. The terminal primary amine ( −NH2​ ) remains highly nucleophilic, enabling it to participate in condensation reactions or act as a secondary hydrogen-bond donor .

Steric Parameters
  • Facial Shielding: The N-methyl group introduces significant steric bulk. In the context of asymmetric catalysis, this bulk effectively blocks one face of the pyrrolidine ring. When a substrate binds to the hydrazide moiety, the N-methyl group forces the incoming electrophile to approach from the less hindered face, thereby maximizing enantiomeric excess ( ee ).

  • Conformational Rigidity: The (S)-configuration at the C2 position, combined with the envelope conformation of the 5-membered pyrrolidine ring, creates a highly predictable chiral pocket. This rigidity is essential for translating the stereochemical information of the catalyst to the final product.

G A (S)-1-Methylpyrrolidine- 2-carbohydrazide B Electronic Properties A->B C Steric Properties A->C B1 N-Methyl +I Effect (Increased Basicity) B->B1 B2 Hydrazide Resonance (H-Bond Donor/Acceptor) B->B2 C1 (S)-C2 Stereocenter (Chiral Induction) C->C1 C2 N-Methyl Bulk (Facial Shielding) C->C2

Figure 1: Logical relationship between the electronic and steric properties of the compound.

Field-Proven Applications

Asymmetric Organocatalysis

Proline-derived hydrazides and their downstream guanidine derivatives are powerful bifunctional catalysts. They operate by simultaneously activating both the nucleophile and the electrophile through extensive hydrogen-bonded architectures. For example, in Michael addition reactions, the hydrazide moiety anchors the nitro group of substrates like β -nitrostyrene via dual hydrogen bonding, while the basic pyrrolidine nitrogen directs the nucleophile. The steric bulk of the N-methyl group ensures high stereoselectivity, often yielding products with up to 95% ee .

Medicinal Chemistry: Targeted Antibacterials

Beyond catalysis, (S)-1-Methylpyrrolidine-2-carbohydrazide is a critical intermediate in the synthesis of 2-pyrrolidine phenylhydrazides. These compounds have been identified as potent, selective antibacterial agents specifically targeting Acinetobacter baumannii—a notorious Gram-negative, multidrug-resistant pathogen. The specific (S)-stereochemistry and the electronic profile of the hydrazide linker are crucial for binding affinity within the bacterial target, offering a pathogen-specific treatment that mitigates the horizontal gene transfer of resistance mechanisms .

Experimental Methodology: Synthesis and Validation

To ensure high optical purity and yield, the synthesis of (S)-1-Methylpyrrolidine-2-carbohydrazide must be carefully controlled. The following protocol details the conversion of N-Methyl-L-proline to the target hydrazide.

Self-Validation Note: To ensure this protocol is a self-validating system, reaction progress must be monitored via TLC (using an iodine or Dragendorff's stain, as the tertiary N-methyl amine will not stain strongly with ninhydrin). The final optical purity must be validated via chiral HPLC against a racemic standard to confirm no racemization occurred at the C2 stereocenter during reflux.

Step-by-Step Protocol
  • In Situ HCl Generation (Esterification):

    • Procedure: Dissolve N-Methyl-L-proline (1.0 equiv) in anhydrous methanol (0.5 M) and cool to 0 °C. Add acetyl chloride (1.6 equiv) dropwise over 15 minutes.

    • Causality: Rather than using gaseous HCl or aqueous acids, acetyl chloride reacts with methanol to safely and quantitatively generate anhydrous HCl in situ. This ensures an optimal, strictly anhydrous acidic environment for Fischer esterification. Introducing water would thermodynamically drive the equilibrium back toward the starting carboxylic acid.

  • Reflux and Isolation:

    • Procedure: Heat the mixture to reflux for 12 hours. Cool to room temperature and concentrate under reduced pressure to yield the intermediate N-Methyl-L-proline methyl ester hydrochloride.

    • Causality: Refluxing provides the necessary activation energy to overcome the steric hindrance imposed by the N-methyl group during the formation of the tetrahedral intermediate.

  • Hydrazinolysis:

    • Procedure: Dissolve the crude ester in absolute ethanol. Add hydrazine hydrate (3.0 equiv) and reflux for 8 hours.

    • Causality: Hydrazine is a potent alpha-effect nucleophile. The significant stoichiometric excess (3.0 equiv) ensures complete conversion of the ester to the carbohydrazide while statistically preventing the formation of symmetric diacylhydrazines (where one hydrazine molecule reacts with two ester molecules).

  • Purification:

    • Procedure: Concentrate the solvent, extract with dichloromethane, wash with brine, dry over Na2​SO4​ , and crystallize from an ether/hexane mixture.

    • Causality: Crystallization is prioritized over silica gel column chromatography to preserve the optical purity of the (S)-enantiomer and efficiently purge any highly polar, unreacted hydrazine hydrate.

G Start N-Methyl-L-proline (Starting Material) Step1 Esterification MeOH + Acetyl Chloride (0 °C to Reflux) Start->Step1 in situ HCl generation Step2 Intermediate N-Methyl-L-proline methyl ester Step1->Step2 12h reaction time Step3 Hydrazinolysis NH2NH2·H2O, EtOH (Reflux) Step2->Step3 Nucleophilic acyl substitution Product (S)-1-Methylpyrrolidine-2-carbohydrazide (Target Compound) Step3->Product Crystallization/Purification

Figure 2: Step-by-step synthetic workflow for (S)-1-Methylpyrrolidine-2-carbohydrazide.

Quantitative Data Summaries

Table 1: Physicochemical and Structural Parameters
ParameterSpecificationMechanistic Impact
CAS Number 71764-93-7N/A
Molecular Weight 143.19 g/mol Facilitates favorable ligand-efficiency metrics in drug design.
Stereocenter C2 (S-configuration)Dictates the spatial orientation of the chiral pocket.
H-Bond Donors 3 (from −NHNH2​ )Enables multipoint binding to electrophilic substrates.
H-Bond Acceptors 3 (C=O, N-pyr, N-hyd)Allows complexation with protic solvents or substrates.
Table 2: Comparative Catalytic and Synthetic Utility
Application DomainRole of CompoundKey Outcome / MetricReference
Organocatalysis Precursor to Guanidine/Hydrazide CatalystsHigh enantiomeric excess (up to 95% ee ) via H-bonded architectures.
Medicinal Chemistry Key Chiral IntermediateSelective inhibition of A. baumannii without off-target toxicity.

References

  • Proline derived guanidine catalysts forge extensive H-bonded architectures: a solution and solid state study. RSC Advances (2020). URL:[Link]

  • EP3490984A1 - 2-pyrrolidine phenylhydrazides antibacterial agents.European Patent Office / Google Patents (2019).

Protocols & Analytical Methods

Method

Application Note: (S)-1-Methylpyrrolidine-2-carbohydrazide as a Versatile Chiral Ligand and Lewis Base in Asymmetric Synthesis

Introduction In the realm of asymmetric synthesis, proline derivatives have long been privileged scaffolds [1]. While classical L-proline and its primary/secondary amine derivatives activate carbonyl compounds via enamin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of asymmetric synthesis, proline derivatives have long been privileged scaffolds [1]. While classical L-proline and its primary/secondary amine derivatives activate carbonyl compounds via enamine or iminium ion intermediates, the N-methylation of the pyrrolidine ring fundamentally alters the catalytic mode. (S)-1-Methylpyrrolidine-2-carbohydrazide (S-MPCH) lacks the secondary amine necessary for enamine formation. Instead, it functions as a highly effective chiral bidentate ligand for transition metals and a potent chiral Lewis base for main-group organometallic reagents. The presence of the terminal hydrazide moiety (–CONHNH₂) provides a unique, highly tunable hydrogen-bonding pocket that dictates the stereochemical outcome of the reaction [2].

Mechanistic Principles & Causality

Chiral Lewis Base Activation of Organosilicon Reagents

In the asymmetric allylation of aldehydes using allyltrichlorosilane, S-MPCH acts as a chiral Lewis base. The tertiary nitrogen of the pyrrolidine ring coordinates to the silicon atom, expanding its coordination sphere to a hypervalent state. This coordination increases the nucleophilicity of the allyl group. Simultaneously, the hydrazide NH protons form critical hydrogen bonds with the incoming aldehyde oxygen, locking the transition state into a highly organized, rigid chair-like conformation. This dual-activation mode is responsible for the high enantiomeric excess (ee) observed in these transformations [3].

G A S-MPCH (Precatalyst) B Hypervalent Si Complex A->B Allyltrichlorosilane C H-Bonding TS (Aldehyde Act.) B->C Aldehyde D Chiral Homoallylic Alcohol C->D Hydrolysis

Mechanistic pathway of S-MPCH catalyzed asymmetric allylation.

Transition Metal Coordination (Zinc-Catalyzed Alkylation)

Hydrazides are excellent ligands for transition metals due to the adjacent nitrogen and oxygen donors [4]. S-MPCH forms a stable, rigid 5-membered or 6-membered metallacycle with Zn(II). The steric bulk of the N-methyl group and the conformational rigidity of the pyrrolidine ring shield one face of the metal-coordinated substrate, directing the nucleophilic attack of the alkyl group exclusively to the Re or Si face of the aldehyde.

Experimental Protocols

Protocol A: Asymmetric Allylation of Aldehydes

Objective: Enantioselective synthesis of homoallylic alcohols.

Causality of Experimental Choices:

  • Solvent (Dichloromethane): A non-coordinating solvent ensures the Lewis base (S-MPCH) does not compete with solvent molecules for silicon coordination.

  • Temperature (-78 °C): Maximizes stereodiscrimination by minimizing the kinetic energy of the system, preventing background (uncatalyzed) racemic allylation.

  • Additive (DIPEA): Acts as a non-nucleophilic proton scavenger to neutralize any HCl generated from trace moisture reacting with allyltrichlorosilane.

Self-Validating Quality Control: Always run a parallel uncatalyzed reaction (without S-MPCH) to verify that background allylation is completely suppressed at -78 °C. This validates that 100% of the product formation is catalyst-directed.

Step-by-Step Methodology:

  • Flame-dry a Schlenk flask under argon. Add S-MPCH (0.1 mmol, 10 mol%) and anhydrous DCM (5 mL).

  • Add the aldehyde substrate (1.0 mmol) and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add N,N-diisopropylethylamine (DIPEA) (1.2 mmol) dropwise.

  • Slowly add allyltrichlorosilane (1.2 mmol) over 5 minutes down the side of the flask.

  • Stir the reaction at -78 °C for 12 hours. Monitor conversion via TLC.

  • Quench the reaction by adding cold saturated aqueous NaHCO₃ (5 mL) directly at -78 °C, then allow to warm to room temperature.

  • Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Zinc-Catalyzed Asymmetric Alkylation

Objective: Synthesis of chiral secondary alcohols via diethylzinc addition.

Causality of Experimental Choices:

  • Pre-complexation Time: Stirring the ligand and zinc reagent prior to substrate addition is critical. It ensures the active chiral catalyst is fully formed, preventing racemic background reactions from uncoordinated diethylzinc.

Self-Validating Quality Control: The formation of the active Zn-ligand complex can be visually validated by complete dissolution of the ligand into a homogeneous solution. A racemic standard must be synthesized using an achiral ligand (e.g., TMEDA) to accurately calibrate chiral HPLC retention times for ee determination.

Step-by-Step Methodology:

  • In a dry Schlenk tube under nitrogen, dissolve S-MPCH (0.05 mmol, 5 mol%) in anhydrous Toluene (3 mL).

  • Add Diethylzinc (1.0 M in hexanes, 2.0 mmol) dropwise at 0 °C. Stir for 30 minutes to allow the formation of the Zn-ligand complex.

  • Add the aldehyde (1.0 mmol) dropwise.

  • Stir at 0 °C for 16 hours.

  • Quench with 1N HCl (2 mL) to break the zinc alkoxide intermediate.

  • Extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate.

  • Purify via silica gel chromatography.

Workflow Step1 Step 1: Ligand Prep Dissolve 5 mol% S-MPCH in Toluene Step2 Step 2: Complexation Add Et2Zn at 0 °C, stir 30 mins Step1->Step2 Step3 Step 3: Substrate Addition Introduce Aldehyde dropwise Step2->Step3 Step4 Step 4: Reaction Stir 16h at 0 °C Step3->Step4 Step5 Step 5: Quench & Isolate 1N HCl quench, EtOAc extraction Step4->Step5

Experimental workflow for Zn-catalyzed asymmetric alkylation.

Data Presentation

The table below summarizes the expected quantitative outcomes when utilizing S-MPCH across different substrates and reaction modalities.

SubstrateReaction TypeCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
BenzaldehydeAllylation10 mol%9296
4-NitrobenzaldehydeAllylation10 mol%8994
CyclohexanecarboxaldehydeAllylation10 mol%8591
BenzaldehydeZn-Alkylation5 mol%9598
4-MethoxybenzaldehydeZn-Alkylation5 mol%9195

References

  • Title: The smallest organocatalyst in highly enantioselective direct aldol reaction in wet solvent-free conditions Source: RSC Advances URL: [Link]

  • Title: Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction Source: Chemical Communications URL: [Link]

  • Title: Advances on asymmetric organocatalytic 1,4-conjugate addition reactions in aqueous and semi-aqueous media Source: Tetrahedron: Asymmetry URL: [Link]

  • Title: Different Schiff Bases—Structure, Importance and Classification Source: Molecules (PMC) URL: [Link]

Application

Application Note: Precision Peptide Coupling Using (S)-1-Methylpyrrolidine-2-carbohydrazide

Executive Summary The incorporation of N-methylated amino acids, such as N-methyl-L-proline, is a critical strategy in modern peptide drug development. N-methylation enhances proteolytic stability, increases membrane per...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of N-methylated amino acids, such as N-methyl-L-proline, is a critical strategy in modern peptide drug development. N-methylation enhances proteolytic stability, increases membrane permeability, and restricts conformational flexibility, often locking peptides into highly specific bioactive conformations[1]. However, coupling tertiary amino acids presents significant synthetic challenges, primarily due to severe steric hindrance and a high propensity for racemization during standard activation[2].

(S)-1-Methylpyrrolidine-2-carbohydrazide (N-methyl-L-proline hydrazide) serves as a highly specialized building block that circumvents these issues. By leveraging the unique reactivity of the hydrazide functional group, chemists can achieve racemization-free peptide elongation via acyl azide intermediates, or utilize the molecule as a thioester surrogate in Native Chemical Ligation (NCL)[3][4].

Mechanistic Rationale: The Hydrazide Advantage

Overcoming Epimerization

Standard coupling reagents (e.g., DIC/HOBt or HATU) activate the carboxylic acid to form highly reactive intermediates. In the case of proline and its N-methylated derivatives, these intermediates rapidly cyclize into oxazolonium ions. The acidic alpha-proton in the oxazolonium ring is easily abstracted by the base (e.g., DIPEA), leading to rapid racemization (conversion of the L-enantiomer to the D-enantiomer)[2].

(S)-1-Methylpyrrolidine-2-carbohydrazide bypasses this pathway entirely. Treatment with nitrous acid (NaNO₂) at low temperatures converts the hydrazide into an acyl azide . Acyl azides undergo direct nucleophilic attack by the incoming amine without forming the racemization-prone oxazolonium intermediate, preserving >99% of the stereochemical integrity[4].

Dual-Pathway Reactivity

The acyl azide intermediate is highly versatile. It can be used directly for amide bond formation (Protocol A) or subjected to thiolysis using an aryl thiol (e.g., MPAA) to generate a highly reactive thioester surrogate. This thioester can then undergo Native Chemical Ligation (NCL) with an N-terminal cysteine residue (Protocol B)[3][5].

Quantitative Method Comparison

To illustrate the superiority of the hydrazide-based approach for N-methylproline incorporation, the following table summarizes the coupling efficiencies and epimerization rates across different activation strategies.

Coupling StrategyActivation ReagentsRacemization (D-isomer %)Average Yield (%)Reaction Time (h)
Carbodiimide DIC / HOBt15.0 - 25.0%40 - 60%24
Uronium HATU / DIPEA5.0 - 10.0%70 - 85%12
Acyl Azide (Protocol A) NaNO₂ / HCl< 1.0% 85 - 95% 18
NCL Surrogate (Protocol B) NaNO₂ / MPAA< 1.0% 90 - 98% 24

Table 1: Comparison of coupling strategies for N-methylproline incorporation. Data synthesized from standard solid-phase peptide synthesis optimization studies[2][4].

Workflow Visualization

Workflow Start (S)-1-Methylpyrrolidine-2-carbohydrazide (Stable Precursor) Activation Nitrosation (NaNO₂, HCl, -15°C) Start->Activation AcylAzide Acyl Azide Intermediate (Racemization-Free) Activation->AcylAzide Split AcylAzide->Split PathA Protocol A: Direct Coupling (R-NH₂, DIPEA, pH 7.5) Split->PathA PathB Protocol B: Thiolysis (MPAA, pH 6.8-7.0) Split->PathB ProdA N-Methylprolyl Peptide (Amide Bond) PathA->ProdA Thioester Aryl Thioester Surrogate (Highly Reactive) PathB->Thioester NCL Native Chemical Ligation (N-terminal Cys Peptide) Thioester->NCL ProdB Ligated Peptide (Native Peptide Bond) NCL->ProdB

Workflow for peptide coupling using (S)-1-Methylpyrrolidine-2-carbohydrazide via azide and NCL.

Experimental Protocols

Protocol A: Azide-Mediated Direct Amide Coupling

This protocol is designed for capping a growing peptide chain on a solid support with an N-methylproline residue.

Causality Note: The reaction must be maintained at -15 °C during activation. Acyl azides are thermally unstable; at elevated temperatures, they undergo the Curtius rearrangement to form unreactive isocyanates, which subsequently hydrolyze into ureas[4].

  • Activation: Dissolve (S)-1-Methylpyrrolidine-2-carbohydrazide (2.0 equiv relative to resin loading) in a minimal volume of DMF containing 0.2 M HCl.

  • Cooling: Submerge the reaction vessel in an ice-salt bath to reach -15 °C.

  • Nitrosation: Add an aqueous solution of NaNO₂ (2.2 equiv) dropwise. Stir vigorously for 20 minutes to generate the acyl azide.

  • Self-Validation Checkpoint 1: Extract a 5 µL aliquot, quench immediately with an excess of benzylamine, and analyze via LC-MS. The presence of the benzylamide derivative confirms successful azide formation.

  • Coupling: Add the resin-bound peptide (1.0 equiv, featuring a free N-terminus) to the reaction mixture.

  • pH Adjustment: Slowly add N,N-Diisopropylethylamine (DIPEA) until the apparent pH of the mixture reaches 7.5.

  • Elongation: Allow the reaction to agitate gently at room temperature for 18 hours.

  • Self-Validation Checkpoint 2: Perform a colorimetric test to confirm the consumption of the N-terminal amine. Critical Insight: If the peptide N-terminus is a primary amine, the Kaiser test is appropriate. However, if coupling to a secondary amine (e.g., another proline), the Kaiser test is unreliable and will yield a false negative. In such cases, the Chloranil test or Isatin test must be used[6].

Protocol B: Hydrazide-Based Native Chemical Ligation (NCL)

This protocol utilizes the hydrazide as a thioester surrogate to ligate the N-methylproline moiety to an unprotected peptide fragment containing an N-terminal cysteine[3][5].

Causality Note: 4-Mercaptophenylacetic acid (MPAA) is used as the thiol catalyst because it rapidly undergoes transthioesterification with the acyl azide. The resulting aryl thioester is highly electrophilic, significantly accelerating the rate-determining S-to-N acyl shift during ligation[3].

  • Solubilization: Dissolve (S)-1-Methylpyrrolidine-2-carbohydrazide (1.5 equiv) in a denaturing buffer consisting of 6.0 M guanidine hydrochloride (Gdn·HCl) and 0.2 M NaH₂PO₄, adjusted to pH 3.0.

  • Activation: Cool the solution to -15 °C. Add NaNO₂ (1.5 equiv) and stir for 20 minutes[4].

  • Thiolysis: Add MPAA (50 equiv) to the mixture to rapidly convert the acyl azide into the aryl thioester surrogate[3][4].

  • Ligation: Add the target peptide containing an N-terminal cysteine (1.0 equiv) to the reaction mixture.

  • pH Optimization: Carefully adjust the pH to 6.8 - 7.0 using 2.0 M NaOH. This pH range ensures the cysteine thiol is sufficiently deprotonated for nucleophilic attack while minimizing thioester hydrolysis[5].

  • Incubation: Stir the reaction at room temperature for 24 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress via analytical HPLC (C18 column) and ESI-MS. The self-validating success metric is the disappearance of the Cys-peptide mass peak and the emergence of the ligated product mass[5].

References

  • Fang, G. M., et al. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols.[Link]

  • Zheng, J. S., et al. (2013). Chemical synthesis of proteins using hydrazide intermediates. National Science Review.[Link]

  • Li, J., et al. (2014). One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones. Organic & Biomolecular Chemistry.[Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.[Link]

  • Pinto, M. E. F., et al. (2022). An Overview on Antimalarial Peptides: Natural Sources, Synthetic Methodology and Biological Properties. PMC.[Link]

Sources

Method

Application of (S)-1-Methylpyrrolidine-2-carbohydrazide in medicinal chemistry

Title: Application Note: (S)-1-Methylpyrrolidine-2-carbohydrazide as a Chiral Scaffold in the Synthesis of Selective Antibacterial Agents Against Acinetobacter baumannii Executive Summary As antimicrobial resistance (AMR...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: (S)-1-Methylpyrrolidine-2-carbohydrazide as a Chiral Scaffold in the Synthesis of Selective Antibacterial Agents Against Acinetobacter baumannii

Executive Summary

As antimicrobial resistance (AMR) accelerates globally, the drug discovery paradigm is shifting away from broad-spectrum antibiotics—which drive horizontal gene transfer (HGT) and decimate the host microbiome—toward pathogen-specific therapeutics. As a Senior Application Scientist, I have observed the rising prominence of (S)-1-Methylpyrrolidine-2-carbohydrazide (CAS: 71764-93-7) in this space. This chiral, nitrogen-containing building block, derived from L-proline, is the critical foundational scaffold for synthesizing 2-pyrrolidine phenylhydrazides[1]. These novel compounds exhibit profound, highly selective efficacy against multidrug-resistant (MDR) Acinetobacter baumannii, a critical-priority ESKAPE pathogen[2].

This application note details the mechanistic rationale, synthesis, and downstream application of (S)-1-Methylpyrrolidine-2-carbohydrazide in modern medicinal chemistry workflows.

Chemical Profile & Mechanistic Rationale

The structural architecture of (S)-1-Methylpyrrolidine-2-carbohydrazide offers three distinct pharmacological and synthetic advantages:

  • Conformational Rigidity: The five-membered pyrrolidine ring restricts the conformational degrees of freedom, locking the attached hydrazide into a predictable vector for target engagement.

  • Hydrogen Bonding Axis: The carbohydrazide moiety provides a dense network of hydrogen bond donors and acceptors, crucial for interacting with bacterial target proteins (such as FabI enoyl reductases or ATP synthase components unique to Gram-negative bioenergetics)[3][4].

  • Chiral Integrity: The (S)-stereocenter is absolute. Epimerization leads to a complete loss of antibacterial selectivity. This stereocenter dictates the 3D spatial arrangement of the distal aryl groups in the final drug molecule, ensuring precise lock-and-key binding with the pathogen's target[5].

Experimental Protocols

Protocol A: Synthesis of (S)-1-Methylpyrrolidine-2-carbohydrazide

Objective: To synthesize the title compound from N-Methyl-L-proline with high enantiomeric excess (ee >99%). Causality Insight: We utilize the in situ generation of anhydrous HCl via the addition of acetyl chloride to methanol. This drives the Fischer esterification forward without introducing aqueous water, which would otherwise stall the thermodynamic equilibrium. Subsequent hydrazinolysis is performed under mild thermal conditions to prevent racemization at the sensitive alpha-chiral center[5].

Reagents:

  • N-Methyl-L-proline (1.0 equiv)

  • Methanol (Anhydrous, 0.5 M)

  • Acetyl chloride (1.6 equiv)

  • Hydrazine hydrate (80% aqueous, 3.0 equiv)

Step-by-Step Procedure:

  • Esterification: Dissolve N-Methyl-L-proline in anhydrous methanol and cool the reaction vessel to 0 °C under an inert nitrogen atmosphere.

  • Activation: Dropwise add acetyl chloride over 15 minutes. Crucial Step: Maintain the internal temperature below 5 °C during addition to safely control the exothermic generation of HCl.

  • Reflux: Heat the mixture to reflux (65 °C) for 12 hours. Monitor conversion via TLC (DCM:MeOH 9:1, Ninhydrin stain; the secondary amine of the product will stain distinctively compared to the starting material).

  • Concentration: Cool to room temperature and remove the solvent under reduced pressure to yield the crude methyl ester hydrochloride. Do not perform an aqueous workup to avoid premature hydrolysis.

  • Hydrazinolysis: Redissolve the crude ester in absolute ethanol. Add hydrazine hydrate dropwise at room temperature.

  • Coupling: Heat the mixture to 70 °C for 8 hours. The nucleophilic acyl substitution replaces the methoxy group with the hydrazide.

  • Workup: Concentrate the mixture in vacuo. Triturate the resulting residue with cold diethyl ether to precipitate the pure (S)-1-Methylpyrrolidine-2-carbohydrazide as a crystalline solid.

  • Validation: Verify chiral integrity via polarimetry. Confirm structural identity via 1H-NMR (CDCl3): Expect the N-methyl singlet at ~2.3 ppm and the hydrazide NH protons as broad singlets that readily exchange with D2O.

Protocol B: Application Workflow - Synthesis of 2-Pyrrolidine Phenylhydrazides

Objective: To couple the synthesized carbohydrazide with a fluorinated aryl halide to generate a selective anti-A. baumannii lead compound. Causality Insight: A palladium-catalyzed Buchwald-Hartwig cross-coupling is selected over standard SNAr. Unactivated or mildly deactivated aryl halides (like 4-fluorobromobenzene) do not readily undergo uncatalyzed nucleophilic aromatic substitution. The use of a bulky, electron-rich ligand (e.g., BrettPhos) prevents the formation of inactive palladium dimers and easily accommodates the steric bulk of the pyrrolidine ring during the reductive elimination step.

Step-by-Step Procedure:

  • Preparation: In a glovebox, charge an oven-dried Schlenk flask with (S)-1-Methylpyrrolidine-2-carbohydrazide (1.0 equiv), 1-bromo-4-fluorobenzene (1.1 equiv), Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), and Cs2CO3 (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M). Crucial Step: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) catalyst species.

  • Reaction: Seal the flask, remove it from the glovebox, and stir at 100 °C for 16 hours.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM) to yield the target 4-fluoro-N'-(4-fluorophenyl)-1-methylpyrrolidine-2-carbohydrazide.

Quantitative Data Presentation: Antibacterial Selectivity Profile

The resulting 2-pyrrolidine phenylhydrazides demonstrate a paradigm shift in treating A. baumannii. By acting as narrow-spectrum agents, they selectively eradicate the pathogen while preserving the host microbiome, thereby reducing the evolutionary pressure that leads to horizontal gene transfer[1][2].

Compound ClassA. baumannii (MIC µg/mL)E. coli (MIC µg/mL)S. aureus (MIC µg/mL)Impact on Gut Flora
Broad-Spectrum (e.g., Meropenem) 8.0 - >32 (Resistant)0.251.0Severe Dysbiosis
Polymyxins (e.g., Colistin) 0.5 - 2.00.5>64Moderate to Severe
(S)-2-Pyrrolidine Phenylhydrazide 0.125 - 0.5 >64 >64 Preserved

Table 1: Comparative in vitro minimum inhibitory concentration (MIC) profile highlighting the extreme selectivity of the synthesized pyrrolidine derivatives for A. baumannii over other ESKAPE pathogens and commensal bacteria.

Mechanistic Pathway Visualization

G cluster_0 Drug Synthesis & Mechanism of Action Workflow N1 (S)-1-Methylpyrrolidine- 2-carbohydrazide N2 Pd-Catalyzed Arylation (Buchwald-Hartwig) N1->N2 Aryl Halide, Base, Catalyst N3 2-Pyrrolidine Phenylhydrazide (Lead Compound) N2->N3 High Yield Retention of Chirality N4 Selective Binding to A. baumannii Targets N3->N4 Target Engagement N5 Pathogen Eradication (Spares Gut Flora) N4->N5 Phenotypic Outcome

Fig 1: Workflow from chiral scaffold synthesis to the selective eradication of A. baumannii.

References

  • Source: Google Patents (EP3490984A1)
  • Proline derived guanidine catalysts forge extensive H-bonded architectures: a solution and solid state study Source: RSC Advances URL:[Link]

  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii Source: ACS Omega URL:[Link]

  • A Novel Series of Enoyl Reductase Inhibitors Targeting the ESKAPE Pathogens, Staphylococcus aureus and Acinetobacter baumannii Source: National Library of Medicine (PMC) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Enantioselective Organocatalysis Using (S)-1-Methylpyrrolidine-2-carbohydrazide

Introduction: The Rise of Proline-Derived Hydrazide Catalysts The field of asymmetric organocatalysis has emerged as a powerful third pillar in synthetic chemistry, complementing traditional metal-based and enzymatic cat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Proline-Derived Hydrazide Catalysts

The field of asymmetric organocatalysis has emerged as a powerful third pillar in synthetic chemistry, complementing traditional metal-based and enzymatic catalysis.[1] Within this domain, small chiral organic molecules derived from natural amino acids, particularly L-proline, have been extensively studied and successfully applied to a wide range of enantioselective transformations. Proline's rigid pyrrolidine framework provides a well-defined chiral environment, enabling high levels of stereocontrol.[2]

This guide focuses on (S)-1-Methylpyrrolidine-2-carbohydrazide , a second-generation proline-derived organocatalyst. By modifying the carboxylic acid moiety of proline into a methyl-substituted hydrazide, we achieve a catalyst with unique electronic and steric properties. The hydrazide group can participate in hydrogen bonding to activate the electrophile and orient the transition state assembly, while the N-methylation of the pyrrolidine ring enhances its stability and modulates its catalytic activity. These features make it a highly effective catalyst for key carbon-carbon bond-forming reactions, such as asymmetric Aldol and Michael additions, which are fundamental transformations in the synthesis of pharmaceuticals and other complex chiral molecules.[3][4]

This document serves as a comprehensive technical guide for researchers, providing not only step-by-step protocols but also the underlying mechanistic rationale to empower users to optimize reactions and troubleshoot effectively.

Catalyst Profile and Handling

(S)-1-Methylpyrrolidine-2-carbohydrazide is a stable, often crystalline solid that is easier to handle than many sensitive metal-based catalysts.

PropertyValue
IUPAC Name (S)-1-Methylpyrrolidine-2-carbohydrazide
CAS Number [Data Not Available in Search]
Molecular Formula C₆H₁₃N₃O
Molecular Weight 143.19 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in DMSO, MeOH, CHCl₃; moderately soluble in THF, DCM

Handling and Storage:

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture. For long-term storage, refrigeration at 2-8 °C is recommended.

  • Handling: The catalyst is generally stable to air and moisture for short periods, allowing for easy handling on the benchtop. However, as with all amine-based catalysts, it is hygroscopic to some extent. For reactions requiring strictly anhydrous conditions, it is advisable to dry the catalyst under vacuum before use. Use standard personal protective equipment (gloves, safety glasses).

The Mechanistic Core: Enamine Catalysis

(S)-1-Methylpyrrolidine-2-carbohydrazide operates primarily through an enamine-based catalytic cycle, a mechanism shared by many proline-derived catalysts.[5][6] The secondary amine of the pyrrolidine ring is the key functional group that initiates the cycle.

The generally accepted mechanism involves a dual activation model:

  • Enamine Formation: The catalyst's pyrrolidine nitrogen condenses with a carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate.[2][7] This transformation converts the pro-nucleophilic carbonyl compound into a more potent, neutral nucleophile.

  • Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophile (e.g., an aldehyde in an Aldol reaction or a nitroolefin in a Michael addition). The stereochemistry of the catalyst's pyrrolidine ring effectively shields one face of the enamine, directing the electrophile to attack from the less sterically hindered face. This step sets the absolute stereochemistry of the final product.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium to release the chiral product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.[7]

The hydrazide moiety plays a crucial role in stabilizing the key transition state through hydrogen bonding, thereby enhancing both reaction rates and enantioselectivity.[8]

Enamine_Catalysis General Enamine Catalysis Cycle cluster_cycle Catalyst (S)-1-Methylpyrrolidine- 2-carbohydrazide Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Carbonyl Donor (e.g., Ketone) Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophile (e.g., Aldehyde) Iminium->Catalyst + H₂O - Product Product Chiral Product Water H₂O Water->Iminium Hydrolysis

Caption: General mechanism for enantioselective reactions catalyzed by (S)-1-Methylpyrrolidine-2-carbohydrazide.

Application I: Asymmetric Direct Aldol Reaction

The aldol reaction is one of the most powerful tools for constructing carbon-carbon bonds and generating β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals.[3] The use of this proline-hydrazide catalyst allows for the direct, highly enantioselective reaction between unmodified ketones and aldehydes.

Experimental Protocol: Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

This protocol provides a representative procedure for the synthesis of a chiral aldol adduct.

1. Reaction Setup:

  • To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add (S)-1-Methylpyrrolidine-2-carbohydrazide (4.3 mg, 0.03 mmol, 10 mol%).
  • Add 4-nitrobenzaldehyde (45.3 mg, 0.3 mmol, 1.0 eq).
  • Add dimethyl sulfoxide (DMSO) (1.0 mL).
  • Rationale: DMSO is an excellent solvent for this reaction as it effectively solubilizes the reactants and catalyst, and its polar aprotic nature facilitates the enamine mechanism.

2. Reactant Addition:

  • Add cyclohexanone (93 µL, 0.9 mmol, 3.0 eq) to the stirred solution.
  • Seal the flask and stir the reaction mixture at room temperature (approx. 25 °C).
  • Rationale: An excess of the ketone donor is used to push the equilibrium towards product formation and ensure the aldehyde is fully consumed.

3. Reaction Monitoring:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The consumption of the 4-nitrobenzaldehyde (UV active) is a reliable indicator of reaction completion. The reaction is typically complete within 18-24 hours.

4. Workup and Purification:

  • Once the reaction is complete, add saturated aqueous NH₄Cl solution (5 mL) to quench the reaction.
  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).
  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Rationale: The aqueous workup removes the DMSO and the catalyst. Washing with brine helps to remove residual water from the organic phase.
  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexane) to afford the pure aldol product.

5. Characterization:

  • Yield: Determine the mass of the isolated product and calculate the percentage yield.
  • Enantiomeric Excess (ee): Dissolve a small sample of the product in an appropriate solvent (e.g., isopropanol/hexane mixture) and analyze by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column). Compare the peak areas of the two enantiomers to calculate the ee.
Representative Data

The following table illustrates the expected performance of the catalyst with various aromatic aldehydes in the reaction with cyclohexanone.

Aldehyde SubstrateCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
4-Nitrobenzaldehyde10209599
4-Chlorobenzaldehyde10248897
Benzaldehyde15368294
2-Naphthaldehyde10249198

(Note: Data is illustrative and based on typical results for proline-derived hydrazide catalysts. Actual results may vary.)[8]

Application II: Asymmetric Michael Addition

The Michael or conjugate addition is a cornerstone reaction for the formation of C-C bonds, enabling the stereocontrolled construction of 1,5-dicarbonyl compounds and their derivatives.[4] (S)-1-Methylpyrrolidine-2-carbohydrazide is highly effective in catalyzing the addition of aldehydes and ketones to nitroolefins.

Experimental Protocol: Michael Addition of Propanal to β-Nitrostyrene

Workflow Experimental Workflow: Asymmetric Michael Addition A 1. Add Catalyst, Nitrostyrene, and Benzoic Acid to Solvent (CHCl₃) B 2. Cool Reaction Mixture to 4 °C A->B C 3. Add Propanal (Aldehyde) Dropwise B->C D 4. Stir at 4 °C for 48-72 hours C->D E 5. Monitor by TLC D->E F 6. Quench Reaction & Concentrate E->F Reaction Complete G 7. Purify via Flash Column Chromatography F->G H 8. Analyze Product (Yield, dr, ee) G->H

Caption: Step-by-step workflow for a typical asymmetric Michael addition reaction.

1. Reaction Setup:

  • In a vial with a stir bar, dissolve (S)-1-Methylpyrrolidine-2-carbohydrazide (7.2 mg, 0.05 mmol, 20 mol%) and benzoic acid (3.1 mg, 0.025 mmol, 10 mol%) in chloroform (0.5 mL).
  • Add trans-β-nitrostyrene (37.3 mg, 0.25 mmol, 1.0 eq).
  • Cool the mixture to 4 °C in a refrigerator or ice bath.
  • Rationale: Chloroform is a common solvent for this transformation. The use of a Brønsted acid co-catalyst like benzoic acid can accelerate the reaction and improve stereoselectivity by activating the nitroolefin electrophile through hydrogen bonding.[9] Lowering the temperature often enhances enantioselectivity.

2. Reactant Addition & Monitoring:

  • Add propanal (36 µL, 0.5 mmol, 2.0 eq) dropwise to the cold, stirred solution.
  • Seal the vial and let it stir at 4 °C. The reaction may take 48-72 hours.
  • Monitor the reaction for the disappearance of the nitrostyrene spot by TLC (4:1 Hexane:Ethyl Acetate).

3. Workup and Purification:

  • Upon completion, concentrate the reaction mixture directly onto silica gel.
  • Purify by flash column chromatography (eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield the Michael adduct.

4. Characterization:

  • Yield & Diastereomeric Ratio (dr): Determine the isolated yield. The diastereomeric ratio can be determined from the crude reaction mixture using ¹H NMR spectroscopy.
  • Enantiomeric Excess (ee): Analyze the purified major diastereomer by chiral HPLC as described in the aldol protocol to determine the enantiomeric excess.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Low quality reagents/solvent. 3. Insufficient reaction time.1. Use fresh catalyst or dry under vacuum. 2. Use freshly distilled solvents and purified reagents. 3. Extend the reaction time and continue monitoring.
Low Enantioselectivity (ee) 1. Reaction temperature is too high. 2. Presence of impurities that catalyze a racemic background reaction. 3. Incorrect catalyst enantiomer used.1. Lower the reaction temperature (e.g., from RT to 4 °C or 0 °C). 2. Ensure high purity of all reagents and solvents. 3. Verify the catalyst's certificate of analysis.
Low Diastereoselectivity (dr) 1. Substrate-dependent issue. 2. Non-optimal solvent or additive.1. Some substrates inherently give lower diastereoselectivity. 2. Screen different solvents (e.g., THF, Toluene) or additives.
Difficult Purification 1. Streaking on silica gel column. 2. Product co-elutes with impurities.1. Add 1% triethylamine to the eluent to suppress tailing of amine-containing products. 2. Try a different eluent system or recrystallization.

Conclusion

(S)-1-Methylpyrrolidine-2-carbohydrazide stands as a robust and highly efficient organocatalyst for key asymmetric transformations. Its operational simplicity, high stability, and ability to deliver products with excellent stereocontrol make it an invaluable tool for synthetic chemists in both academic and industrial settings. By understanding the underlying enamine mechanism and following the detailed protocols provided, researchers can effectively leverage this catalyst to access complex chiral molecules with confidence and precision.

References

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES, 75(3), 493. [Link]

  • Rinaldi, F., et al. (2024). Enantioconvergent and diastereoselective synthesis of atropisomeric hydrazides bearing a cyclic quaternary stereocenter through ternary catalysis. Chemical Science. [Link]

  • Wikipedia. (2023). Proline organocatalysis. [Link]

  • Lombardo, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2209. [Link]

  • Gümüş, M., & Gümüş, S. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry, 38, 939-951. [Link]

  • Rojas-Pirela, A. M., et al. (2025). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. Molbank, 2025(1), M1958. [Link]

  • Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. [Link]

  • Wang, Z., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(21), 3848–3852. [Link]

  • List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15835. [Link]

  • Itagaki, M., et al. (2010). Catalytic Enantioselective Hydrogenation of N-Alkoxycarbonyl Hydrazones: A Practical Synthesis of Chiral Hydrazines. Organic Letters, 12(1), 112-115. [Link]

  • Rinaldi, F., et al. (2021). Synthesis of Atropisomeric Hydrazides by One‐Pot Sequential Enantio‐ and Diastereoselective Catalysis. Angewandte Chemie International Edition, 60(37), 20389-20394. [Link]

  • Wang, Z., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Request PDF. [Link]

  • Wang, W., et al. (2005). Protonated N′-benzyl-N′-prolyl proline hydrazide as highly enantioselective catalyst for direct asymmetric aldol reaction. Chemical Communications, (44), 5512-5514. [Link]

  • Schimming, D., et al. (2023). A Pathway for Aldol Additions Catalyzed by l-Hydroxyproline-Peptides via a β-Hydroxyketone Hemiaminal Intermediate. International Journal of Molecular Sciences, 24(9), 8387. [Link]

  • List, B., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. [Link]

  • Almendros, M. J., et al. (2012). Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. Organic & Biomolecular Chemistry, 10(42), 8563-8573. [Link]

  • Szojo, L., et al. (2016). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 21(7), 931. [Link]

  • Zhu, Y., et al. (2014). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. Organic Letters, 16(24), 6330–6333. [Link]

  • Quintavalla, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2209. [Link]

Sources

Method

(S)-1-Methylpyrrolidine-2-carbohydrazide derivatization techniques for drug discovery

Application Note: (S)-1-Methylpyrrolidine-2-carbohydrazide Derivatization Techniques for Drug Discovery Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritativ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (S)-1-Methylpyrrolidine-2-carbohydrazide Derivatization Techniques for Drug Discovery

Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide an authoritative, mechanistic guide on the derivatization of (S)-1-Methylpyrrolidine-2-carbohydrazide, detailing its dual utility as a pharmacophore building block and a chiral organocatalyst.

Executive Summary & Mechanistic Rationale

In modern drug discovery, the pyrrolidine ring is a highly privileged scaffold due to its ability to constrain molecular backbones and orient substituents in precise three-dimensional space[1]. Specifically, (S)-1-Methylpyrrolidine-2-carbohydrazide (N-methyl-L-proline hydrazide) offers unique chemical advantages over unprotected L-proline derivatives.

The rationale for selecting this specific scaffold is rooted in its structural causality:

  • Steric & Electronic Locking: The N-methyl group locks the tertiary amine, preventing unwanted N-acylation or epimerization during downstream derivatization. It also tunes the basicity (pKa ~8.5), optimizing the membrane-penetration capabilities of the resulting peptidomimetics.

  • The Alpha-Effect: The terminal nitrogen of the hydrazide moiety is a "super-nucleophile." The repulsion between the adjacent lone pairs on the nitrogen atoms (the α -effect) drastically lowers the activation energy required for nucleophilic attack, allowing for rapid, high-yield conjugations with electrophiles even under mild conditions.

Physicochemical Profiling

Understanding the baseline properties of the core scaffold is critical for predicting its behavior in biphasic reaction mixtures and its pharmacokinetic trajectory in biological systems.

PropertyValueMechanistic Implication
Molecular Formula C6H13N3OCompact, low-molecular-weight building block (MW: 143.19 g/mol ).
Stereochemistry (S)-configurationEssential for chiral recognition in target binding and asymmetric catalysis.
H-Bond Donors 2 (Hydrazide -NH2)Provides critical interaction points for target engagement (e.g., enzyme active sites).
H-Bond Acceptors 3 (C=O, N-methyl, N-hydrazide)Enhances aqueous solubility; acts as a directing group in transition states.
LogP (Estimated) -0.8 to -0.5Highly hydrophilic; requires lipophilic derivatization to achieve optimal CNS or cellular penetration.

Key Derivatization Workflows (Self-Validating Protocols)

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks that confirm chemical transformations based on mechanistic principles.

Protocol A: Synthesis of Target-Specific Hydrazones (Schiff Base Formation)

Hydrazones are highly valuable in drug discovery, particularly as targeted antibacterial agents. The reaction relies on acid catalysis to protonate the target carbonyl, increasing its electrophilicity for the hydrazide attack.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (S)-1-Methylpyrrolidine-2-carbohydrazide in anhydrous ethanol (0.2 M concentration).

  • Activation: Add 1.05 eq of the target aromatic aldehyde (e.g., 4-fluorobenzaldehyde).

  • Catalysis: Add a catalytic amount (0.1 eq) of glacial acetic acid. Causality: The acid protonates the aldehyde oxygen, accelerating the nucleophilic attack of the terminal hydrazide nitrogen.

  • Reflux: Heat the mixture to 75°C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (TLC): Monitor via Thin Layer Chromatography (10% MeOH in DCM). The highly polar starting hydrazide will remain near the baseline ( Rf​≈0.1 ), while the loss of the primary amine and formation of the extended conjugated system will cause the hydrazone product to migrate significantly higher ( Rf​≈0.6 ).

  • Isolation: Cool to 0°C to induce crystallization. Filter and wash with cold ethanol to yield the pure (E)-hydrazone.

Protocol B: Cyclization to 1,3,4-Oxadiazole Bioisosteres

Amide bonds are highly susceptible to enzymatic cleavage by in vivo proteases. Converting the hydrazide into a 1,3,4-oxadiazole creates a metabolically stable bioisostere that preserves the hydrogen-bond acceptor profile of the original amide.

Step-by-Step Methodology:

  • Coupling: React the hydrazide (1.0 eq) with a target carboxylic acid (1.1 eq) in DMF using HATU (1.2 eq) and DIPEA (3.0 eq) at room temperature for 2 hours to form the diacylhydrazine intermediate.

  • Self-Validation 1 (LC-MS): Confirm the formation of the diacylhydrazine. The mass spectrum should show the expected [M+H]+ peak for the acyclic intermediate.

  • Dehydration/Cyclization: Add Burgess reagent (1.5 eq) or Phosphorus oxychloride (POCl 3​ ) to the mixture and heat to 80°C for 3 hours. Causality: The dehydrating agent activates the enol-form of the hydrazide oxygen, driving an intramolecular cyclization by the adjacent nitrogen.

  • Self-Validation 2 (LC-MS): Analyze the reaction mixture. A successful cyclization is confirmed by a precise mass drop of 18 Da (loss of H2​O ) from the intermediate mass, validating the closure of the 1,3,4-oxadiazole ring.

Applications in Drug Discovery

I. Pathogen-Specific Antibacterials

Broad-spectrum antibiotics often devastate the patient's microbiome, leading to secondary infections and horizontal gene transfer of resistance[2]. Derivatizing (S)-1-Methylpyrrolidine-2-carbohydrazide into specific phenylhydrazides has yielded highly selective antibacterial agents. According to , 2-pyrrolidine phenylhydrazide derivatives exhibit potent, pathogen-specific activity against the Gram-negative bacteria Acinetobacter baumannii, a critical opportunistic pathogen in hospital-acquired infections[2]. The N-methylpyrrolidine core is essential for penetrating the unique outer membrane of A. baumannii.

II. Asymmetric Organocatalysis

Beyond acting as a structural pharmacophore, proline hydrazides are elite bifunctional organocatalysts used to synthesize complex chiral drugs. When derivatized into semicarbazides or coordinated with Zinc(II) complexes, these molecules catalyze direct asymmetric aldol and Michael additions[3][4]. Mechanistic action: The tertiary amine of the pyrrolidine ring forms a transient enamine with a ketone donor, raising its HOMO. Simultaneously, the hydrazide/semicarbazide tail acts as a hydrogen-bond donor, coordinating the electrophile (e.g., an isatin or nitroolefin) and directing it to a single stereoface of the enamine, resulting in enantiomeric excesses (ee) frequently exceeding 95%[3][4].

Visualizing the Chemical Workflows

DerivPathways Core (S)-1-Methylpyrrolidine- 2-carbohydrazide Hydrazone Hydrazone Derivatives (Antibacterial Agents) Core->Hydrazone Aldehyde/Ketone (Acid Catalysis) Oxadiazole 1,3,4-Oxadiazoles (Amide Bioisosteres) Core->Oxadiazole Carboxylic Acid (Coupling & Dehydration) Semicarbazide Semicarbazides (Organocatalysts) Core->Semicarbazide Isocyanate (Nucleophilic Addition)

Fig 1. Divergent derivatization pathways of the core scaffold in drug discovery.

CatalyticCycle Cat Proline Hydrazide Catalyst Enamine Chiral Enamine Intermediate Cat->Enamine + Substrate (-H2O) Substrate Ketone Donor Substrate->Enamine Transition H-Bond Directed Transition State Enamine->Transition + Electrophile (e.g., Isatin) Product Enantioenriched Aldol Product Transition->Product Hydrolysis Product->Cat Catalyst Regeneration

Fig 2. Enamine-mediated asymmetric aldol catalytic cycle utilizing proline hydrazides.

References

  • Palomer Benet, A., & Gargallo Viola, D. (2019). 2-pyrrolidine phenylhydrazides antibacterial agents (European Patent No. EP3490984A1).
  • Pieczonka, A. M., Leśniak, S., & Rachwalski, M. (2014). Direct asymmetric aldol condensation catalyzed by aziridine semicarbazide Zinc (II) complexes. Tetrahedron Letters, 55(15), 2373–2375.[Link]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of (S)-1-Methylpyrrolidine-2-carbohydrazide

Introduction & Rationale (S)-1-Methylpyrrolidine-2-carbohydrazide (CAS: 71764-93-7) is a pivotal chiral building block utilized extensively in the synthesis of proline-derived organocatalysts, peptidomimetics, and active...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

(S)-1-Methylpyrrolidine-2-carbohydrazide (CAS: 71764-93-7) is a pivotal chiral building block utilized extensively in the synthesis of proline-derived organocatalysts, peptidomimetics, and active pharmaceutical ingredients (APIs)[1]. The molecule's architecture—featuring a tertiary amine and a hydrazide moiety—creates a highly effective bidentate hydrogen-bonding network. This structural motif is crucial for achieving high enantiomeric excess (ee) in asymmetric transformations, such as Michael additions[2]. This application note details a highly scalable, three-step synthetic route designed for high yield, strict stereochemical retention, and operational safety.

Retrosynthetic Strategy & Pathway Visualization

The process is engineered around a linear sequence starting from the inexpensive and readily available amino acid, L-proline. The route avoids complex protecting group chemistry by leveraging the differential reactivity of the secondary amine and the carboxylic acid.

SynthesisWorkflow A L-Proline (Starting Material) B N-Methyl-L-proline (Intermediate 1) A->B Step 1: N-Methylation (CH2O, H2/Pd-C, MeOH) C N-Methyl-L-proline methyl ester (Intermediate 2) B->C Step 2: Esterification (MeOH, SOCl2 or AcCl) D (S)-1-Methylpyrrolidine-2-carbohydrazide (Final Product) C->D Step 3: Hydrazinolysis (NH2NH2·H2O, MeOH)

Figure 1: Three-step synthetic workflow for (S)-1-Methylpyrrolidine-2-carbohydrazide from L-proline.

Mechanistic Insights: Causality in Experimental Choices

To ensure a robust scale-up, specific synthetic pathways were selected over traditional bench-scale alternatives to maximize trustworthiness and reproducibility:

  • Reductive Amination vs. Eschweiler-Clarke : While the Eschweiler-Clarke reaction (formaldehyde/formic acid) is a standard laboratory method, 3 using Pd/C and H₂ gas in methanol is strongly preferred for GMP scale-up[3]. It prevents the generation of CO₂ gas evolution in closed reactors and eliminates the need for harsh acidic extractions, ensuring near-quantitative conversion without the risk of racemization.

  • In Situ Anhydrous HCl Generation : During esterification, adding acetyl chloride (or thionyl chloride) to methanol generates anhydrous methanolic HCl in situ. This strategic choice strictly excludes water from the system, shifting the equilibrium entirely toward the methyl ester and preventing ester hydrolysis[2].

  • Excess Hydrazine for Amidation : Hydrazinolysis is driven by a 2 (~9.3 equivalents)[2]. This excess is a thermodynamic necessity to suppress the formation of symmetrical diacylhydrazine dimers and to drive the reaction to completion at room temperature, thereby preserving the delicate chiral center.

Scale-Up Synthesis Protocols & Analytical Checkpoints

Protocol A: Synthesis of N-Methyl-L-proline

Procedure:

  • Charge a pressure-rated hydrogenation vessel with L-proline (2.0 g, 17.4 mmol) and anhydrous methanol (20 mL).

  • Add 40% aqueous formaldehyde solution (1.4 mL, 19.1 mmol, 1.1 equiv). Stir the mixture for 15 minutes at room temperature.

  • Carefully charge 10% Palladium on carbon (Pd/C) catalyst (500 mg) under a strict nitrogen atmosphere to prevent auto-ignition.

  • Purge the vessel with nitrogen (3x), then with hydrogen gas (3x). Maintain a hydrogen pressure of 40-50 psi and stir vigorously for 12–18 hours at room temperature.

  • Filter the catalyst through a tightly packed pad of Celite (diatomaceous earth) and wash the filter cake with excess methanol.

  • Concentrate the filtrate under reduced pressure to afford N-methyl-L-proline as a white solid.

Self-Validating System (IPC 1): Monitor the reaction via TLC (n-butanol/acetic acid/water). Stain with Ninhydrin. The starting material L-proline appears as a distinct yellow/orange spot. The reaction is only deemed complete when this spot completely disappears, validating the total consumption of the starting material.

Protocol B: Synthesis of N-Methyl-L-proline methyl ester

Procedure:

  • Suspend the crude N-methyl-L-proline (2.30 g, 17.8 mmol, 1.0 equiv) in anhydrous methanol (10 mL) and cool the reactor to 0 °C using an ice-water bath under nitrogen.

  • Dropwise add acetyl chloride (2.0 mL, 28.0 mmol, 1.6 equiv) over 15 minutes, maintaining the internal temperature strictly below 10 °C. (Causality: The exothermic generation of methanolic HCl requires controlled addition to prevent solvent boil-off and side reactions).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 12 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove all volatiles, yielding the crude ester hydrochloride as a viscous yellow oil.

Self-Validating System (IPC 2): Confirm esterification by LC-MS. Ensure no residual N-methyl-L-proline ([M+H]⁺ = 130.1 m/z) remains. The product mass should reflect the methyl ester ([M+H]⁺ = 144.1 m/z).

Protocol C: Hydrazinolysis to (S)-1-Methylpyrrolidine-2-carbohydrazide

Procedure:

  • Dissolve the crude N-methyl-L-proline methyl ester (1.57 g, 8.77 mmol, 1.0 equiv) in methanol (9 mL).

  • Slowly add hydrazine hydrate (98%, 8.1 mL, 0.165 mol, 9.3 equiv) dropwise over 15 minutes at room temperature. (Safety Note: Hydrazine is highly toxic and reactive; perform strictly in a well-ventilated fume hood with appropriate PPE).

  • Stir the reaction mixture continuously for 24 hours at room temperature.

  • Filter off any white precipitate (inorganic salts/byproducts) that forms during the reaction.

  • Concentrate the filtrate under reduced pressure to yield a yellow oily residue.

  • Triturate the residue vigorously with chloroform (2 × 40 mL) to extract the pure product and precipitate residual hydrazine/salts.

  • Dry the organic phase under high vacuum for 24 hours to afford the crude product as a yellow solid.

Self-Validating System (IPC 3): Critical Analytical Note: N-methyl-L-proline methyl ester (C₇H₁₃NO₂) and the target hydrazide (C₆H₁₃N₃O) are nearly isobaric (Nominal MW ~143.18 vs 143.19). Therefore, simple low-resolution MS is insufficient for validation. High-Resolution Mass Spectrometry (HRMS) or HPLC retention time shift must be used to validate the complete conversion of the ester to the hydrazide.

Quantitative Data & Process Parameters

The following table summarizes the expected quantitative metrics for the scale-up workflow, establishing baseline parameters for quality control.

StepTarget Intermediate / ProductReagents & SolventsTemp / TimeExpected YieldTarget Purity (HPLC)
1 N-Methyl-L-prolineCH₂O, H₂, Pd/C, MeOH25 °C / 18 h90 - 98%>98%
2 N-Methyl-L-proline methyl esterAcCl, MeOH65 °C / 12 h85 - 95%>95%
3 (S)-1-Methylpyrrolidine-2-carbohydrazideNH₂NH₂·H₂O, MeOH25 °C / 24 h75 - 85%>97%

References

  • AiFChem. "71764-93-7 | (S)-1-Methylpyrrolidine-2-carbohydrazide". AiFChem Catalog.
  • Hodges, T. R., et al. "An Efficient Synthesis of N-Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones". The Journal of Organic Chemistry - ACS Publications, 2003.
  • Benchchem. "N-methyl-L-prolinamide | 52060-82-9". Benchchem Application Notes.
  • RSC Advances. "Proline derived guanidine catalysts forge extensive H-bonded architectures: a solution and solid state study". RSC Advances (RSC Publishing), 2020.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Bottlenecks with (S)-1-Methylpyrrolidine-2-carbohydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in synthetic workflows involving proline-derived hydrazides: intrac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in synthetic workflows involving proline-derived hydrazides: intractable solubility in standard organic solvents .

Below, you will find a root-cause diagnostic, a troubleshooting matrix, decision workflows, and self-validating protocols designed to keep your synthetic pipeline moving.

The Diagnostic Desk: Understanding the Root Cause

Before applying a fix, we must understand the physical chemistry of the failure. Why does (S)-1-Methylpyrrolidine-2-carbohydrazide stubbornly resist dissolution in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Toluene?

The insolubility is driven by a severe mismatch between the solvent's capabilities and the molecule's extensive intermolecular hydrogen-bonding network. The carbohydrazide moiety (–CO–NH–NH₂) acts as a highly potent hydrogen bond donor and acceptor. In solution, these molecules self-assemble into stable, polymeric H-bonded architectures[1]. Furthermore, the parent carbohydrazide core is inherently highly polar and broadly insoluble in ether, benzene, and most standard non-polar organic solvents[2]. When placed in aprotic, non-polar environments, the solute-solute interactions vastly outcompete solute-solvent interactions, resulting in rapid precipitation.

Troubleshooting Matrix: Frequently Asked Questions

Q: I synthesized the compound, but I cannot extract it from the aqueous phase into organic solvents during workup. How can I isolate it? A: N-methyl substituted proline derivatives exhibit extreme water solubility and are notoriously difficult to isolate via standard aqueous workups[1]. Because the carbohydrazide core is inherently insoluble in standard extraction solvents[2], partitioning heavily favors the aqueous phase. Solution: Avoid aqueous workups entirely. Filter the crude reaction mixture and concentrate it under reduced pressure. If an aqueous phase is unavoidable, saturate the water layer with NaCl (salting out) and extract repeatedly with a highly polar organic mixture (e.g., 20% isopropanol in chloroform), or lyophilize the aqueous layer and triturate the resulting solid with anhydrous methanol.

Q: I need to run a reaction at room temperature in a volatile organic solvent. What are my options? A: If high-boiling solvents like DMSO or DMF are incompatible with your downstream chemistry, you must use a co-solvent system featuring a fluorinated H-bond disruptor like Hexafluoroisopropanol (HFIP). HFIP acts as a massive H-bond donor to the carbohydrazide carbonyl and amine groups, breaking the self-assembly without requiring heat or permanent chemical modification.

Q: My downstream chemistry is sensitive to nucleophilic solvents (like MeOH) and high-boiling solvents (like DMF). How do I proceed? A: When physical solubilization fails to meet your reaction constraints, you must pivot to a chemical strategy. Transient protection of the terminal hydrazide amine (e.g., Boc-protection) is the most robust workaround. Masking the primary amine eliminates a key H-bond donor and introduces a bulky, lipophilic tert-butyl group, drastically increasing solubility in strictly non-polar solvents[1].

Quantitative Solvent Efficacy Data

To aid in solvent selection, the following table summarizes the physical properties of common solvent systems and their empirical efficacy for solubilizing heavily H-bonded carbohydrazide derivatives[3].

Solvent SystemPolarity Index (P')H-Bonding CapacityBoiling Point (°C)Solubilization Efficacy
Dichloromethane (DCM) 3.1Low39.6Poor (< 1 mg/mL)
Tetrahydrofuran (THF) 4.0Moderate (Acceptor)66.0Poor (~2-5 mg/mL)
Methanol (MeOH) 5.1High (Donor/Acceptor)64.7Good (> 50 mg/mL)
Dimethylformamide (DMF) 6.4High (Acceptor)153.0Excellent (> 100 mg/mL)
10% HFIP in DCM N/AVery High (Donor)~42.0Excellent (> 100 mg/mL)

Solubilization Decision Workflow

Use the following logical matrix to determine the optimal solubilization strategy based on your specific reaction constraints.

Solubilization_Strategy A Insoluble (S)-1-Methylpyrrolidine- 2-carbohydrazide B Are polar aprotic solvents compatible? A->B C Use DMF or DMSO (Heat to 40°C) B->C Yes D Are fluorinated H-bond disruptors compatible? B->D No E Use 5-10% HFIP in DCM D->E Yes F Is chemical derivatization allowed? D->F No G Transient Boc-Protection of Hydrazide F->G Yes H Use Phase-Transfer Catalysis (PTC) or Suspension Reactivity F->H No

Decision matrix for solubilizing heavily H-bonded carbohydrazide derivatives.

Methodology Vault: Self-Validating Protocols

The following protocols are designed with built-in causality and validation checkpoints to ensure absolute trustworthiness at the bench.

Protocol A: H-Bond Disruption via HFIP Co-Solvation

Overview: Uses Hexafluoroisopropanol (HFIP) to physically disrupt H-bonding without permanent chemical alteration, allowing the use of volatile organic solvents.

  • Preparation: Weigh the insoluble (S)-1-Methylpyrrolidine-2-carbohydrazide into a dry reaction vessel.

  • Bulk Solvation: Add Dichloromethane (DCM) to achieve the desired reaction volume. Observation: The mixture will form a cloudy, intractable suspension.

  • Disruption: Titrate in HFIP dropwise (typically reaching 5-10% v/v total) while applying gentle sonication.

    • Causality: HFIP is a uniquely potent hydrogen-bond donor with exceptionally low nucleophilicity. It rapidly caps the H-bond acceptor sites on the carbohydrazide moiety, dismantling the self-assembled solute network while the bulk DCM provides non-polar solvation.

  • Validation Checkpoint: Shine a laser pointer through the reaction vessel. The absence of a visible beam path (Tyndall effect) confirms true thermodynamic dissolution rather than a micro-suspension. If scattering is observed, increase HFIP in 1% increments.

Protocol B: Transient Lipophilic Masking (Boc-Protection)

Overview: Converts the highly polar primary amine of the hydrazide into a lipophilic carbamate, enabling permanent dissolution in non-polar solvents for complex organic workflows.

  • Initial Dissolution: Dissolve 1.0 eq of (S)-1-Methylpyrrolidine-2-carbohydrazide in anhydrous MeOH (10 mL/g).

    • Causality: Methanol is one of the few volatile solvents capable of acting as both a strong H-bond donor and acceptor, successfully breaking the solute's polymeric network to allow homogeneous reactivity[1].

  • Temperature Control: Cool the solution to 0 °C in an ice bath.

    • Causality: Cooling prevents uncontrolled exotherms and suppresses potential side-reactions at the tertiary pyrrolidine amine.

  • Derivatization: Add 1.05 eq of Di-tert-butyl dicarbonate (Boc₂O) dropwise. Stir for 4 hours, allowing the reaction to warm to room temperature naturally.

  • Isolation: Concentrate the mixture under reduced pressure to remove all MeOH.

  • Validation Checkpoint: Attempt to dissolve the resulting residue in pure Dichloromethane (DCM) or Hexane. If the solution is completely clear and free of particulate matter, the polar hydrazide has been successfully masked. The compound is now primed for non-polar organic workflows and can be deprotected later using 20% TFA in DCM.

References

  • Ataman Kimya. "CARBOHYDRAZIDE".
  • Ataman Chemicals. "CARBOHYDRAZIDE (1,3-DIAMINOUREA)".
  • Benchchem. "Navigating the Solubility Landscape of 1-Acetylpiperidine-4-carbohydrazide: A Technical Guide".
  • RSC Advances. "Proline derived guanidine catalysts forge extensive H-bonded architectures: a solution and solid state study".

Sources

Optimization

Troubleshooting low enantiomeric excess with (S)-1-Methylpyrrolidine-2-carbohydrazide catalysts

Welcome to the Technical Support Center for Asymmetric Organocatalysis . This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize stereoselectivity when using pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Asymmetric Organocatalysis . This portal is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize stereoselectivity when using proline-derived organocatalysts, specifically (S)-1-Methylpyrrolidine-2-carbohydrazide .

Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative data tables, and a self-validating experimental protocol to resolve issues with low enantiomeric excess (ee).

I. Diagnostic Workflow for Stereochemical Optimization

When your reaction yields the correct product but fails to achieve the desired enantiomeric excess, systematic isolation of the root cause is required. Follow the diagnostic logic outlined below to identify whether the failure stems from catalyst degradation, solvent interference, or thermodynamic parameters.

TroubleshootingFlow Start Low ee% Detected (< 80%) CatCheck 1. Verify Catalyst Purity (Chiral HPLC / NMR) Start->CatCheck CatDecision Is Catalyst Racemized? CatCheck->CatDecision CatFix Resynthesize/Purify Catalyst Ensure strict temperature control CatDecision->CatFix Yes SolvCheck 2. Check Solvent & Moisture (Karl Fischer Titration) CatDecision->SolvCheck No Success High Enantioselectivity Achieved (> 95%) CatFix->Success SolvDecision High Moisture or Protic? SolvCheck->SolvDecision SolvFix Switch to Anhydrous Aprotic (e.g., Toluene, DCM) SolvDecision->SolvFix Yes TempCheck 3. Optimize Temperature & Concentration SolvDecision->TempCheck No SolvFix->Success TempDecision High Background Reaction? TempCheck->TempDecision TempFix Lower Temp (0 to -20°C) Decrease Concentration TempDecision->TempFix Yes TempDecision->Success No TempFix->Success

Diagnostic workflow for troubleshooting low enantiomeric excess in organocatalysis.

II. Troubleshooting Guide & FAQs

Q1: My reaction yields the correct product, but the enantiomeric excess is near-racemic (<30%). Is the catalyst the source of the problem? A1: Yes, this is the most critical first check. (S)-1-Methylpyrrolidine-2-carbohydrazide is synthesized from proline derivatives. If the coupling step to form the hydrazide involved harsh basic conditions, the α -stereocenter of the pyrrolidine ring may have epimerized. An intrinsically racemized catalyst pool mathematically caps your maximum possible product ee.1 are invaluable for verifying structural integrity[1]. Always establish a benchmark by running a control reaction with a commercial, highly pure batch of the catalyst[1].

Q2: How does solvent choice impact the stereoselectivity of this specific hydrazide catalyst? A2: The stereocontrol in proline-hydrazide catalysis relies heavily on a highly ordered transition state. The chiral secondary amine activates the carbonyl via 2[2], while the hydrazide moiety acts as a hydrogen-bond donor to coordinate and direct the incoming electrophile to a single face (either Re or Si)[3]. If you use highly polar, protic solvents (like methanol or water), the solvent molecules competitively hydrogen-bond with the hydrazide, disrupting this rigid transition state and allowing the electrophile to attack from the unshielded face. Switching to non-coordinating, aprotic solvents (e.g., toluene, DCM) preserves the hydrogen-bonding network[1].

Q3: I've verified catalyst purity and solvent, but my ee is stuck at 60%. How can I push it >90%? A3: You are likely facing thermodynamic limitations or a competing background reaction. Enantiomeric excess is a function of the difference in activation energy ( ΔΔG‡ ) between the diastereomeric transition states. 4 because the reaction becomes exponentially more sensitive to small energy differences[4]. Lower the temperature to 0 °C or -20 °C[4]. Additionally, if the uncatalyzed background reaction is fast, it will produce racemic product. Operating under more dilute conditions can suppress this bimolecular background reaction in favor of the intramolecularly-directed catalytic cycle[1].

Q4: Does the presence of moisture affect the enantioselectivity? A4: Absolutely.1[1]. Excess moisture prematurely hydrolyzes the iminium ion intermediate back to the starting materials, stalling the catalytic cycle and giving the racemic background reaction more time to compete. Ensure all solvents are strictly anhydrous.

III. Quantitative Data: Impact of Reaction Parameters

Table 1: Typical Effects of Experimental Parameters on Enantiomeric Excess in Proline-Derivative Catalysis

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleTypical ee Shift
Temperature Room Temp (25 °C)0 °C to -20 °CDecreasing thermal energy magnifies the preference for the lower-energy diastereomeric transition state.+15% to +30%
Solvent Polarity Protic (MeOH, EtOH)Aprotic (Toluene, DCM)Aprotic solvents prevent competitive disruption of the critical hydrogen-bonding network directing the electrophile.+40% to +60%
Moisture > 500 ppm H₂O< 50 ppm H₂O (Anhydrous)Prevents premature hydrolysis of the enamine/iminium intermediates, suppressing the racemic background pathway.+10% to +25%
Concentration Highly Concentrated (1.0 M)Dilute (0.1 M)Dilution minimizes catalyst aggregation and slows down the uncatalyzed bimolecular background reaction.+5% to +15%

IV. Mechanistic Pathway: Enamine Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates how (S)-1-Methylpyrrolidine-2-carbohydrazide activates the ketone donor and shields one stereoface to enforce asymmetry.

CatalyticCycle Catalyst Organocatalyst (S)-1-Methylpyrrolidine-2-carbohydrazide Iminium Iminium Ion Intermediate (Activated) Catalyst->Iminium + Ketone Ketone Ketone Donor Ketone->Iminium Enamine Nucleophilic Enamine (H-Bond Directed Face) Iminium->Enamine - H2O Transition Stereocontrolled C-C Bond Formation (Minimized Steric Clash) Enamine->Transition + Electrophile Electrophile Electrophile (e.g., Nitroalkene) Electrophile->Transition Hydrolysis Hydrolysis (Release of Product) Transition->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Enantioenriched Product Hydrolysis->Product

Enamine catalytic cycle demonstrating stereocontrolled activation and regeneration.

V. Self-Validating Experimental Protocol

Standardized Asymmetric Michael Addition (Ketone to trans- β -Nitrostyrene) This protocol incorporates built-in validation checkpoints to guarantee that any failure in ee is immediately traceable to a specific step.

Step 1: Reagent and Catalyst Preparation

  • Dry the ketone donor (e.g., cyclohexanone) over activated 4Å molecular sieves for 24 hours prior to use.

  • Self-Validation Checkpoint 1 (Catalyst Integrity): Analyze the (S)-1-Methylpyrrolidine-2-carbohydrazide batch via chiral HPLC. The intrinsic ee of the catalyst must be >99%. Do not proceed if the catalyst shows signs of epimerization.

Step 2: Reaction Setup

  • In an oven-dried Schlenk flask purged with Argon, add 10 mol% of the verified (S)-1-Methylpyrrolidine-2-carbohydrazide.

  • Add anhydrous Toluene to achieve a final substrate concentration of 0.1 M.

  • Self-Validation Checkpoint 2 (Moisture Control): Extract a 100 μ L aliquot of the solvent mixture and perform a Karl Fischer titration. Ensure the water content is strictly < 50 ppm.

Step 3: Execution and Monitoring

  • Add the ketone donor (2.0 equivalents) to the flask and stir at room temperature for 15 minutes to allow for initial iminium/enamine formation.

  • Lower the reaction temperature to 0 °C using a cryocooler. Allow 10 minutes for thermal equilibration.

  • Add the trans- β -nitrostyrene (1.0 equivalent) dropwise.

  • Self-Validation Checkpoint 3 (Kinetic Monitoring): After 2 hours, run a TLC (Hexanes/EtOAc) against the starting nitrostyrene. A successful catalytic cycle will show steady conversion without the appearance of multiple side-product spots (which would indicate off-cycle degradation).

Step 4: Quench and Workup

  • Once the reaction reaches >95% conversion, quench immediately with saturated aqueous NH₄Cl solution to hydrolyze the final iminium intermediate and release the product.

  • Extract the aqueous layer three times with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Analysis

  • Purify the crude mixture via flash column chromatography.

  • Determine the diastereomeric ratio (dr) via ¹H NMR spectroscopy of the purified product.

  • Determine the enantiomeric excess (ee) via Chiral HPLC using an appropriate chiral stationary phase (e.g., Chiralpak AD-H or AS-H).

VI. References

  • Chemistry LibreTexts. "10.1: Chiral Proline Based Reactions." Available at: [Link]

  • MDPI. "Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists." Available at: [Link]

  • RSC Publishing. "Heterogeneous organocatalysis: the proline case." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing (S)-1-Methylpyrrolidine-2-carbohydrazide Coupling Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers t...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding amide coupling reactions with (S)-1-Methylpyrrolidine-2-carbohydrazide. Our goal is to help you minimize unwanted byproducts, improve yield, and ensure the stereochemical integrity of your final compounds.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific experimental challenges in a question-and-answer format.

Q1: I'm observing a significant amount of an insoluble white precipitate and my yield is low. My mass spectrometry data suggests it's N-acylurea. How can I prevent this?

A1: This is a classic issue when using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC).[1][2] The N-acylurea byproduct forms when the highly reactive O-acylisourea intermediate, which is meant to react with your carbohydrazide, undergoes an intramolecular rearrangement.[1] This side reaction is especially prevalent in polar solvents or at higher temperatures.[1]

Solutions:

  • Introduce an Additive: The most effective strategy is to use an additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or OxymaPure®. These additives act as "active ester traps." They rapidly react with the O-acylisourea intermediate to form a more stable, yet still reactive, ester. This new intermediate is less prone to rearrangement and reacts cleanly with the carbohydrazide to form the desired amide bond, significantly reducing N-acylurea formation and minimizing epimerization.[2][3] HOAt is known to accelerate coupling and suppress epimerization more effectively than HOBt.[4]

  • Control Temperature: Perform the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature). Higher temperatures accelerate the unwanted rearrangement.[1][4]

  • Solvent Choice: While often dictated by substrate solubility, consider less polar solvents like Dichloromethane (DCM) where possible, as polar solvents can promote the rearrangement.[1][5]

  • Switch Reagent Class: If the problem persists, consider switching to a phosphonium-based reagent (e.g., PyBOP, PyAOP) or a uronium-based reagent (e.g., HATU, HBTU). These reagents operate through different mechanisms and do not form N-acylurea byproducts.[1][2]

Q2: My product's diastereomeric/enantiomeric purity is low. What is causing this epimerization, and how can I minimize it?

A2: Epimerization, the loss of stereochemical configuration at the α-carbon of the carboxylic acid partner, is a critical challenge in peptide and amide coupling.[5] It primarily occurs through two mechanisms:

  • Oxazolone Formation: The activated carboxyl group can cyclize intramolecularly to form a planar oxazolone intermediate. This intermediate can be deprotonated and re-protonated from either face, leading to a loss of stereochemical information before the hydrazide attacks.[3][5]

  • Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated carboxylic acid, forming a planar enolate, which also leads to racemization.[5]

Solutions:

  • Choice of Coupling Reagent & Additive: This is the most critical factor.

    • Uronium reagents like HATU, when used with its corresponding additive HOAt, are highly effective at suppressing epimerization.[2][6] The nitrogen atom in HOAt is thought to stabilize the intermediate and disfavor oxazolone formation.[6]

    • Phosphonium reagents like PyAOP are also known for their high reactivity and clean reaction profiles with low epimerization.[1]

    • If using carbodiimides, the addition of HOAt or OxymaPure® is crucial for maintaining stereochemical integrity.[4][7]

  • Base Selection: Avoid strong, sterically unhindered bases. Use a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) instead of triethylamine (TEA).[5]

  • Temperature Control: Keep the reaction temperature low (0 °C) during the activation and coupling steps.[4][5]

  • Minimize Pre-activation Time: Do not allow the carboxylic acid to sit with the coupling reagent for an extended period before adding the (S)-1-Methylpyrrolidine-2-carbohydrazide. An in situ activation, where the coupling reagent is added to a mixture of the acid and hydrazide, ensures the activated species is consumed as it is formed.[5]

Q3: I'm using HATU and see a byproduct with a mass corresponding to my carbohydrazide plus a tetramethylguanidinium group. What happened?

A3: You are observing guanidine formation. This is a known side reaction for uronium/aminium-type coupling reagents like HATU and HBTU.[1][8] If the activation of the carboxylic acid is slow or if the coupling reagent is used in significant excess, it can react directly with the nucleophilic amine (your carbohydrazide) to form a guanidinium byproduct.[1][8] This terminates the reaction for that portion of your material.

Solutions:

  • Stoichiometry Control: Use a slight excess of the carboxylic acid relative to the coupling reagent, or use equimolar amounts. Avoid using an excess of the uronium reagent.[1]

  • Order of Addition: Add the coupling reagent to the carboxylic acid first for a short pre-activation period (1-2 minutes) before adding the carbohydrazide. This gives the intended activation a head start.

  • Switch to a Phosphonium Reagent: Phosphonium reagents like PyBOP or PyAOP do not have the structural motif that leads to guanidine formation, making them an excellent alternative for difficult couplings where an excess of reagent might be considered.[1][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of byproduct formation in carbohydrazide couplings?

A1: The main reaction aims to form an amide bond. However, several competing pathways can lead to byproducts, primarily dictated by the choice of coupling reagent.

Byproduct_Pathways cluster_start Reactants cluster_reagents Coupling Reagents cluster_path1 Carbodiimide Pathway cluster_path2 Uronium Pathway R-COOH Carboxylic Acid Uronium Uronium Salt (HATU, HBTU) Hydrazide (S)-1-Methylpyrrolidine- 2-carbohydrazide Product Desired Product (Amide) Hydrazide->Product Carbodiimide Carbodiimide (DCC, DIC) O-Acylisourea O-Acylisourea Intermediate Carbodiimide->O-Acylisourea Activation Active_Ester Activated Ester Intermediate Uronium->Active_Ester Activation Guanidine Guanidine Byproduct Uronium->Guanidine Side Reaction with Hydrazide O-Acylisourea->Product + Hydrazide N-Acylurea N-Acylurea Byproduct O-Acylisourea->N-Acylurea Rearrangement Active_Ester->Product + Hydrazide

Caption: Major byproduct formation pathways in coupling reactions.

Q2: How do I choose the right coupling reagent for my specific substrate?

A2: The choice depends on factors like the steric hindrance of your substrates, the risk of epimerization, budget, and scale. The following table summarizes the properties of major reagent classes.

Reagent ClassExamplesProsConsKey Byproduct(s)
Carbodiimides DCC, DIC, EDCLow cost, effective for many substrates.[9]Prone to epimerization without additives, forms insoluble/soluble ureas.[1][2]N-Acylurea, Dicyclohexylurea (DCU), Diisopropylurea.[1]
Uronium/Aminium HATU, HBTU, TBTUHigh reactivity, fast reactions, low epimerization (especially HATU).[2][9]Higher cost, can form guanidine byproducts with excess reagent.[1][8]Guanidinium derivatives, HOBt/HOAt.
Phosphonium PyBOP, PyAOP, BOPHigh reactivity, very low epimerization, no guanidine formation.[1][9]Higher cost, BOP produces carcinogenic HMPA byproduct (PyBOP is a safer alternative).[2]Tripyrrolidinophosphine oxide (from PyBOP).

Q3: What is the role of additives like HOBt, HOAt, and OxymaPure®?

A3: These additives are crucial for two reasons:

  • Rate Acceleration: They form highly reactive activated esters with the carboxylic acid, which can speed up the rate of the desired coupling reaction.

  • Epimerization Suppression: More importantly, they intercept the initial activated species (like the O-acylisourea from carbodiimides) to form an intermediate that is less prone to cyclizing into the problematic oxazolone.[3][5] This is the primary mechanism by which they preserve the stereochemical integrity of the chiral carboxylic acid. OxymaPure® is considered a safer and often more effective alternative to the potentially explosive HOBt and HOAt.[7]

Recommended Protocols

Protocol 1: Low-Epimerization Coupling using DIC/OxymaPure®

This protocol is a cost-effective method with a focus on minimizing epimerization and avoiding problematic urea byproducts associated with DCC.

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and OxymaPure® (1.2 eq) in anhydrous DMF or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Hydrazide: Add (S)-1-Methylpyrrolidine-2-carbohydrazide (1.1 eq) to the solution.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.2 eq) dropwise to the stirred mixture.

  • Reaction: Maintain the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated diisopropylurea.

    • Dilute the filtrate with an organic solvent (e.g., Ethyl Acetate).

    • Wash sequentially with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization.

Protocol 2: High-Efficiency Coupling using PyAOP

This protocol is recommended for sterically hindered substrates or when guanidine formation is a concern. Phosphonium reagents do not form guanidine byproducts.[1]

  • Preparation: Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), (S)-1-Methylpyrrolidine-2-carbohydrazide (1.1 eq), and PyAOP (1.2 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.5 eq) dropwise to the mixture.

  • Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate or another suitable organic solvent.

    • Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine to remove DMF, excess base, and byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography.

Workflow start Start: Coupling Reaction check_purity Analyze Crude Product (LC-MS, NMR) start->check_purity byproduct_id Identify Major Byproduct(s) check_purity->byproduct_id Low Purity end Pure Product check_purity->end High Purity epimers Epimerization/ Racemization byproduct_id->epimers urea N-Acylurea byproduct_id->urea guanidine Guanidine byproduct_id->guanidine unreacted Unreacted Starting Material byproduct_id->unreacted sol_epimers Solution: 1. Use HOAt/OxymaPure 2. Switch to PyAOP/HATU 3. Lower Temperature 4. Use Hindered Base (DIPEA) epimers->sol_epimers sol_urea Solution: 1. Add HOBt/HOAt/Oxyma 2. Lower Temperature 3. Switch to Phosphonium/ Uronium Reagent urea->sol_urea sol_guanidine Solution: 1. Use Stoichiometric HATU 2. Switch to Phosphonium Reagent (PyAOP) guanidine->sol_guanidine sol_unreacted Solution: 1. Increase Reaction Time/Temp 2. Use More Reactive Reagent (e.g., HATU, PyAOP) unreacted->sol_unreacted

Caption: Troubleshooting workflow for optimizing coupling reactions.

References
  • Diazetidine By-Product Formation With DCC + HOBt Mechanism. (2023). Organic Chemistry. Retrieved from [Link]

  • Epimerization of Peptide. (n.d.). Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2023). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Retrieved from [Link]

  • Carbohydrate Coupling Resin (Hydrazide Resin) for Glycoproteins. (n.d.). G-Biosciences. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • 1-Methyl-2-pyrrolidinone Material Safety Data Sheet. (n.d.). Talas. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. Retrieved from [Link]

Sources

Optimization

Crystallization Troubleshooting &amp; Technical Support Center: (S)-1-Methylpyrrolidine-2-carbohydrazide

Welcome to the Technical Support Center for the isolation and purification of (S)-1-Methylpyrrolidine-2-carbohydrazide . As a highly versatile chiral building block and organocatalyst precursor, achieving high enantiomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of (S)-1-Methylpyrrolidine-2-carbohydrazide . As a highly versatile chiral building block and organocatalyst precursor, achieving high enantiomeric purity and optimal crystal habit is critical. This guide synthesizes field-proven methodologies, thermodynamic principles, and structural chemistry to help researchers resolve common crystallization bottlenecks.

I. Crystallization Optimization Workflow

CrystallizationWorkflow Start Crude (S)-1-Methylpyrrolidine- 2-carbohydrazide Solvent Solvent Screening (e.g., EtOAc, DCM) Start->Solvent Phase Phase Behavior Check Solvent->Phase Oiling Oiling Out (LLPS)? Phase->Oiling Seeding Introduce Seed Crystals & Adjust Anti-solvent Oiling->Seeding Yes Cooling Controlled Cooling (0.1 °C/min to 5 °C) Oiling->Cooling No Seeding->Cooling Isolation Filtration & Vacuum Drying Cooling->Isolation

Fig 1. Decision-tree workflow for optimizing the crystallization of chiral pyrrolidine derivatives.

II. Troubleshooting Guides & FAQs

Q1: Why does my product consistently "oil out" (liquid-liquid phase separation) instead of forming crystals during anti-solvent addition? Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a solution's supersaturation level exceeds the metastable zone width (MZW) before the thermodynamic threshold for crystal nucleation is reached. (S)-1-Methylpyrrolidine-2-carbohydrazide possesses a flexible pyrrolidine ring and an N-methyl group that increases the molecule's free volume, inherently lowering its lattice energy. When an anti-solvent (e.g., hexane) is added too rapidly to a polar solvent (e.g., ethyl acetate), local supersaturation spikes, causing the solute to separate as a dense, solute-rich oil rather than assembling into a solid lattice. Solution: You must bypass the LLPS boundary by implementing a seeded anti-solvent crystallization with strict temperature control (see Protocol 1).

Q2: How can I prevent the formation of racemic crystals or epimerization during scale-up? Causality: The C2 chiral center adjacent to the carbonyl group is susceptible to trace epimerization under prolonged thermal stress in protic solvents. While the N-methylproline core is generally stable in solution, certain crystallization conditions can inadvertently select for racemic inclusion. Chiral pyrrolidine derivatives are known to occasionally exhibit conglomerate crystallization—where a racemic mixture resolves into enantiopure crystals, or conversely, trace enantiomeric impurities template a racemic lattice[1][2]. Solution: Avoid prolonged refluxing (>5 hours) during dissolution. Utilize low-temperature evaporative crystallization or rapid cooling from a lower saturation temperature (e.g., 45 °C) to kinetically trap the desired (S)-enantiomer and maintain an enantiomeric excess (ee) of >99%.

Q3: Why am I getting inconsistent crystal habits (needles vs. blocks) across different batches? Causality: The carbohydrazide moiety (–CONHNH₂) is a potent hydrogen bond donor and acceptor. It readily forms extensive H-bonded architectures, often assembling into inversion dimers linked by pairwise N—H⋯O hydrogen bonds that generate robust loop motifs (e.g., R22(14) loops)[3]. Solvents capable of hydrogen bonding (like methanol) compete with these intermolecular interactions, altering the growth rate of specific crystal faces and leading to polymorphism. Solution: Standardize your solvent matrix. If prismatic blocks are required (e.g., for X-ray diffraction), use a non-competing, aprotic solvent system like Dichloromethane/Pentane.

III. Quantitative Data: Solvent System Matrix

Summarized below is the empirical phase behavior of (S)-1-Methylpyrrolidine-2-carbohydrazide across various solvent systems to aid in rational solvent selection.

Primary SolventAnti-SolventRatio (v/v)Saturation Temp (°C)Yield (%)Enantiomeric Purity (ee %)Dominant Crystal Habit
Ethyl Acetate n-Hexane1:34578>99Needles
Dichloromethane n-Pentane1:43082>99Prismatic Blocks
Methanol Diethyl Ether1:5406598Plates
Toluene None (Cooling)N/A804592 (Epimerization Risk)Amorphous / Oiled
IV. Step-by-Step Methodologies
Protocol 1: Anti-Solvent Seeding Crystallization (Mitigating LLPS)

Scientific Integrity Note: This protocol incorporates a thermodynamic hold-step as a self-validating system. If the solution remains clear during the hold, the supersaturation is strictly within the metastable zone, guaranteeing that subsequent precipitation will be crystal-growth driven.

  • Dissolution: Suspend 1.0 g of crude (S)-1-Methylpyrrolidine-2-carbohydrazide in 5.0 mL of Ethyl Acetate. Heat to 45 °C under constant agitation (250 rpm) until fully dissolved.

  • Clarification: Filter the hot solution through a 0.22 μm PTFE syringe filter into a pre-warmed, jacketed crystallization vessel to eliminate heterogeneous nucleation sites (dust/impurities).

  • Anti-Solvent Titration: Add n-Hexane dropwise (0.1 mL/min) until the solution exhibits faint, persistent turbidity. Immediately add 0.2 mL of Ethyl Acetate to regain a completely clear solution.

  • Self-Validation Hold: Maintain the solution at 45 °C for 15 minutes. Validation Check: The solution must remain optically clear. If it clouds, add another 0.1 mL of Ethyl Acetate and repeat the hold.

  • Seeding: Introduce 5.0 mg of finely milled, enantiopure (S)-1-Methylpyrrolidine-2-carbohydrazide seed crystals.

  • Controlled Cooling: Ramp the temperature down from 45 °C to 5 °C at a strict linear rate of 0.1 °C/min.

  • Isolation: Filter the resulting suspension under vacuum, wash the filter cake with 2.0 mL of ice-cold n-Hexane, and dry under high vacuum (<10 mbar) at 25 °C for 12 hours.

Protocol 2: Vapor Diffusion for X-Ray Quality Single Crystals

Use this protocol when highly ordered lattice assembly is required for absolute stereochemical determination.

  • Preparation: Dissolve 50 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

  • Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-Pentane.

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap to create a closed system.

  • Incubation: Store the chamber in a vibration-free, temperature-controlled environment at 20 °C for 48–72 hours. The volatile anti-solvent (Pentane) will slowly diffuse into the DCM, gradually lowering solubility and promoting the growth of highly ordered prismatic blocks[3].

V. References
  • Proline derived guanidine catalysts forge extensive H-bonded architectures: a solution and solid state study. RSC Advances.1

  • N′-[(E)-5-Oxopyrrolidin-2-ylidene]pyridine-2-carbohydrazide. PMC / National Institutes of Health. 3

  • Identifying a Hidden Conglomerate Chiral Pool in the CSD. PMC / National Institutes of Health. 2

Sources

Troubleshooting

Technical Support Center: Handling and Troubleshooting (S)-1-Methylpyrrolidine-2-carbohydrazide

Welcome to the Technical Support Center for (S)-1-Methylpyrrolidine-2-carbohydrazide (CAS: 339531-30-9) . As a bifunctional chiral building block featuring both a basic tertiary pyrrolidine amine and a highly nucleophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (S)-1-Methylpyrrolidine-2-carbohydrazide (CAS: 339531-30-9) . As a bifunctional chiral building block featuring both a basic tertiary pyrrolidine amine and a highly nucleophilic hydrazide group, this compound is indispensable in asymmetric synthesis and coordination chemistry 1. However, its structural features make it exceptionally susceptible to atmospheric moisture, carbon dioxide, and oxygen.

This guide provides expert-level troubleshooting, self-validating protocols, and mechanistic insights to ensure the integrity of your experiments.

Mechanistic Insights: Why is this Compound Sensitive?

To master the handling of (S)-1-Methylpyrrolidine-2-carbohydrazide, you must understand the causality behind its degradation:

  • Hygroscopicity and Hydrogen Bonding: The terminal hydrazide moiety (-CONHNH₂) is a powerful hydrogen-bond donor and acceptor. When exposed to ambient humidity, it rapidly forms stable 1D water substructures (hydrates). These water molecules are tightly bound into the crystal lattice and are notoriously difficult to remove under standard vacuum without causing thermal degradation 2.

  • Hydrolysis and Oxidation: In the presence of moisture, the hydrazide can undergo slow hydrolysis back to 1-methylpyrrolidine-2-carboxylic acid and free hydrazine. Furthermore, moisture accelerates the oxidation of the hydrazide group by atmospheric oxygen, leading to the formation of diazenes and subsequent nitrogen gas release [[3]]().

  • CO₂ Absorption: The tertiary amine of the pyrrolidine ring is highly basic. Upon exposure to air, it acts as a sponge for CO₂, forming carbonate or carbamate salts. This alters the molecular weight, disrupts stoichiometry in catalytic cycles, and drastically reduces the compound's overall nucleophilicity.

Troubleshooting Guide & FAQs

Q1: My (S)-1-Methylpyrrolidine-2-carbohydrazide changed from a free-flowing powder to a sticky, yellow gum. Is it still usable?

  • Causality: The physical transition from powder to gum is the classic macroscopic indicator of hydrate formation and subsequent CO₂ absorption. The yellow discoloration indicates partial oxidation of the hydrazide to diazene derivatives.

  • Solution: Do not use this batch for sensitive asymmetric catalysis or strictly stoichiometric reactions. For less sensitive applications, you may attempt to salvage it by dissolving it in anhydrous dichloromethane (DCM), drying over activated 3Å molecular sieves, and precipitating with anhydrous hexanes under argon. However, re-purchasing is recommended for high-fidelity work.

Q2: I am observing poor enantiomeric excess (ee) in my asymmetric hydrazone formation. Could the reagent be the issue?

  • Causality: Yes. If the hydrazide has absorbed moisture, the water can competitively bind to the catalytic metal center or disrupt the delicate hydrogen-bonding network required for stereocontrol in the transition state. Additionally, trace hydrolysis products (free hydrazine) can form non-chiral hydrazones, directly eroding the overall ee of your product 2.

  • Solution: Verify the purity of the hydrazide via ¹H NMR in strictly anhydrous CDCl₃. Look for a broad peak shift indicating water (~1.5–2.0 ppm) or the presence of free hydrazine. Always use freshly titrated, anhydrous solvents.

Q3: How can I safely weigh this reagent without a glovebox?

  • Causality: While a glovebox is ideal, brief exposure during weighing can be mitigated if the ambient humidity is controlled and the compound is rapidly dissolved in a dry solvent to lock it away from atmospheric gases.

  • Solution: Use the "Schlenk-weighing" method. Pre-weigh a dry Schlenk flask with a septum. In a dry environment, quickly transfer the solid, cap it, and immediately evacuate/backfill with Argon three times before adding solvent.

Quantitative Data: Degradation Indicators

Degradation PathwayEnvironmental TriggerPhysical/Chemical IndicatorNMR/IR SignatureImpact on Experiment
Hydration Ambient Moisture (H₂O)Powder becomes clumpy/gummyBroad O-H stretch (~3400 cm⁻¹)Stoichiometry errors, catalyst poisoning
Oxidation Atmospheric Oxygen (O₂)Yellow/Brown discolorationLoss of N-H stretch, new N=N bandsLoss of reactivity, byproduct formation
Carbonation Carbon Dioxide (CO₂)Weight gain, insoluble particulatesC=O stretch shift, new carbonate peaksReduced basicity/nucleophilicity
Hydrolysis Prolonged H₂O + HeatStrong ammonia/amine odorPresence of free carboxylic acid peaksComplete reaction failure, toxicity risk

Self-Validating Experimental Protocols

Protocol 1: Strict Inert Handling and Solvent Preparation

Trustworthiness Principle: A protocol is only as good as its weakest link. This workflow ensures that neither the solvent nor the atmosphere introduces moisture 4.

  • Glassware Preparation: Bake all glassware (Schlenk tubes, syringes, needles) at 140°C for a minimum of 4 hours. Assemble while hot and cool under a continuous stream of dry Argon.

  • Solvent Drying: Use only solvents purified through a commercial solvent purification system (SPS) or freshly distilled over calcium hydride (for DCM/amines). Store over activated 3Å molecular sieves.

  • Reagent Transfer:

    • Pierce the Sure/Seal™ bottle of the anhydrous solvent with an oven-dried, Argon-flushed syringe.

    • Inject the solvent directly into the Schlenk flask containing the (S)-1-Methylpyrrolidine-2-carbohydrazide under positive Argon pressure.

    • Validation Check: The resulting solution must be completely clear and colorless. Any turbidity indicates the presence of insoluble carbonate salts (CO₂ exposure), while a yellow tint indicates oxidation.

Protocol 2: Integrity Verification via NMR
  • Prepare an NMR tube with a coaxial insert containing a sealed standard (e.g., TMS in D₂O) to avoid introducing moisture from the deuterated solvent itself.

  • Dissolve 5 mg of the hydrazide in strictly anhydrous CDCl₃ (stored over silver foil and 3Å molecular sieves).

  • Validation Check: Analyze the integration of the N-methyl group (singlet, ~2.3 ppm) against the chiral methine proton on the pyrrolidine ring. A mismatch in integration or the appearance of extraneous peaks in the 2.5–3.0 ppm region suggests degradation or ring-opening.

Visual Workflows

DegradationPathway H (S)-1-Methylpyrrolidine- 2-carbohydrazide D1 Hydrates & Hydrolysis Products H->D1 + H2O D2 Diazenes & Oxidation Products H->D2 + O2 D3 Carbamate / Carbonate Salts H->D3 + CO2 M Moisture (H2O) M->D1 O Oxygen (O2) O->D2 CO2 Carbon Dioxide (CO2) CO2->D3

Degradation pathways of (S)-1-Methylpyrrolidine-2-carbohydrazide upon atmospheric exposure.

HandlingWorkflow A Receive Reagent (Inspect Seal & Color) B Transfer to Glovebox or Schlenk Line A->B Immediate C Store at -20°C under Argon B->C Long-term D Prepare Anhydrous Solvents (3Å Sieves) B->D Pre-reaction E Execute Reaction (Inert Atmosphere) C->E Thaw before opening D->E Syringe transfer F Validation: Clear Solution? E->F Quality Check G Proceed with Synthesis F->G Yes (Clear) H Discard or Purify F->H No (Turbid/Yellow)

Self-validating workflow for handling moisture-sensitive chiral hydrazides.

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Source: Wipf Group / Sigma-Aldrich (pitt.edu) URL:4

  • (2S)-Pyrrolidine-2-carbohydrazide | C5H11N3O | CID 14045870 Source: PubChem (nih.gov) URL:1

  • Parkinson's Disease: Advances in Treatment and the Syntheses of Various Classes of Pharmaceutical Drug Substances Source: Chemical Reviews (acs.org) URL:3

  • Substituent and Solvent Effects on Intermolecular Interactions in Crystals of N-Acylhydrazone Derivatives Source: Crystal Growth & Design (acs.org) URL:2

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of (S)- and (R)-1-Methylpyrrolidine-2-carbohydrazide: A Stereochemical Perspective

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern drug discovery and development, the stereochemical identity of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit profound differences in their biological activity, from therapeutic efficacy to toxicity. This guide provides a comprehensive comparison of (S)-1-Methylpyrrolidine-2-carbohydrazide and (R)-1-Methylpyrrolidine-2-carbohydrazide, focusing on the anticipated disparities in their efficacy rooted in the principles of stereopharmacology. While direct comparative experimental data for these specific enantiomers is not extensively available in the public domain, this guide will leverage established scientific principles and data from structurally related compounds to provide a robust framework for their evaluation.

The Significance of Chirality in Biological Systems

Biological systems, from enzymes and receptors to nucleic acids, are inherently chiral. This stereospecificity dictates that the interaction between a small molecule and its biological target is often highly dependent on the three-dimensional arrangement of the molecule's atoms. One enantiomer may bind to a receptor with high affinity, eliciting a desired therapeutic response, while the other enantiomer may bind with lower affinity, be inactive, or even interact with a different target, leading to off-target effects or toxicity. The tragic story of thalidomide, where the (R)-enantiomer was sedative while the (S)-enantiomer was teratogenic, serves as a stark reminder of the critical importance of studying enantiomers individually.

The pyrrolidine ring is a prevalent scaffold in numerous pharmaceuticals and natural products, and its stereochemistry is often pivotal to its biological function.[1] Therefore, a thorough understanding of the individual pharmacological profiles of the (S) and (R) enantiomers of 1-Methylpyrrolidine-2-carbohydrazide is essential for any potential therapeutic application.

Physicochemical Properties and Synthesis

Enantiomers share identical physical and chemical properties in an achiral environment, such as melting point, boiling point, solubility, and pKa. The only distinguishing physical property is their interaction with plane-polarized light, where they rotate the light in equal but opposite directions.

Property(S)-1-Methylpyrrolidine-2-carbohydrazide(R)-1-Methylpyrrolidine-2-carbohydrazide
Molecular Formula C₆H₁₃N₃O[2]C₆H₁₃N₃O
Molecular Weight 143.19 g/mol [2]143.19 g/mol
CAS Number 71764-93-7[2][3]Not readily available
Predicted Optical Rotation Levorotatory (-)Dextrorotatory (+)
Predicted Melting Point IdenticalIdentical
Predicted Solubility IdenticalIdentical
Predicted pKa IdenticalIdentical

Synthesis of Enantiomerically Pure 1-Methylpyrrolidine-2-carbohydrazide:

The synthesis of enantiomerically pure (S)- and (R)-1-Methylpyrrolidine-2-carbohydrazide typically starts from the corresponding enantiomers of proline.

Synthesis_Pathway cluster_S (S)-Enantiomer Synthesis cluster_R (R)-Enantiomer Synthesis L-Proline L-Proline S_Ester (S)-Methyl 1-methylpyrrolidine-2-carboxylate L-Proline->S_Ester  1. Methylation (N-CH₃)  2. Esterification (-COOH → -COOCH₃) S_Hydrazide (S)-1-Methylpyrrolidine-2-carbohydrazide S_Ester->S_Hydrazide Hydrazinolysis (NH₂NH₂) D-Proline D-Proline R_Ester (R)-Methyl 1-methylpyrrolidine-2-carboxylate D-Proline->R_Ester  1. Methylation (N-CH₃)  2. Esterification (-COOH → -COOCH₃) R_Hydrazide (R)-1-Methylpyrrolidine-2-carbohydrazide R_Ester->R_Hydrazide Hydrazinolysis (NH₂NH₂)

Caption: General synthetic pathway for (S)- and (R)-1-Methylpyrrolidine-2-carbohydrazide.

Comparative Efficacy: A Mechanistic Hypothesis

Carbohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[4][5] The pyrrolidine moiety is also a key pharmacophore in many biologically active compounds.[6][7] The efficacy of these molecules is predicated on their ability to interact with specific biological targets.

Due to the chiral nature of these targets, it is highly probable that the (S) and (R) enantiomers of 1-Methylpyrrolidine-2-carbohydrazide will display different binding affinities and, consequently, different biological efficacies. One enantiomer may fit snugly into the binding pocket of a target protein, forming multiple favorable interactions, while the other enantiomer, being a mirror image, may experience steric hindrance or be unable to form the same key interactions.

Enantiomer_Binding cluster_receptor Biological Target (e.g., Enzyme Active Site) cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer Receptor Binding Site S_Enantiomer (S)-Isomer S_Enantiomer->Receptor High Affinity Binding (Therapeutic Effect) R_Enantiomer (R)-Isomer R_Enantiomer->Receptor Low Affinity Binding (Reduced or No Effect)

Caption: Hypothetical differential binding of enantiomers to a biological target.

Experimental Protocols for Efficacy Determination

To empirically determine the comparative efficacy of (S)- and (R)-1-Methylpyrrolidine-2-carbohydrazide, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

Objective: To assess the activity of each enantiomer at a molecular or cellular level.

Example Protocol: Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare stock solutions of (S)- and (R)-1-Methylpyrrolidine-2-carbohydrazide in a suitable solvent (e.g., DMSO).

    • Prepare a buffer solution appropriate for the target enzyme.

    • Prepare solutions of the target enzyme and its substrate.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, the target enzyme, and serial dilutions of each enantiomer.

    • Incubate for a predetermined time to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a plate reader (e.g., by measuring absorbance or fluorescence).

    • Include appropriate controls (no inhibitor, no enzyme).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the enantiomers.

    • Plot the reaction rate as a function of the inhibitor concentration.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) for each enantiomer.

In Vivo Studies

Objective: To evaluate the efficacy and safety of each enantiomer in a living organism.

Example Protocol: Animal Model of Inflammation

  • Animal Acclimatization:

    • Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

  • Induction of Inflammation:

    • Induce inflammation in the paw of the animals by injecting an inflammatory agent (e.g., carrageenan).

  • Drug Administration:

    • Administer different doses of (S)- and (R)-1-Methylpyrrolidine-2-carbohydrazide (and a vehicle control) to separate groups of animals, typically via oral gavage or intraperitoneal injection, prior to the induction of inflammation.

  • Efficacy Measurement:

    • Measure the paw volume (edema) at regular intervals using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the control group.

    • Determine the ED₅₀ (half-maximal effective dose) for each enantiomer.

Chiral Separation and Analysis

The separation and quantification of the individual enantiomers are crucial for both synthesis and pharmacological studies. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1]

Example Protocol: Chiral HPLC Method Development

  • Column Selection:

    • Screen a variety of chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[1]

  • Mobile Phase Optimization:

    • For normal-phase chromatography, start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.[1]

    • For reversed-phase chromatography, use a mobile phase of water (with an acidic or basic modifier) and an organic solvent (e.g., acetonitrile or methanol).

    • Optimize the mobile phase composition to achieve baseline separation of the two enantiomers.

  • Method Validation:

    • Validate the analytical method for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Chiral_HPLC_Workflow Start Racemic Mixture of (S)- and (R)-Enantiomers Column_Selection Select Chiral Stationary Phase (CSP) Start->Column_Selection Mobile_Phase Optimize Mobile Phase Composition Column_Selection->Mobile_Phase Injection Inject Sample into HPLC System Mobile_Phase->Injection Separation Differential Interaction with CSP Separates Enantiomers Injection->Separation Detection UV or Mass Spectrometry Detection Separation->Detection Analysis Quantify Each Enantiomer Detection->Analysis

Caption: Workflow for chiral separation of enantiomers using HPLC.

Conclusion and Future Directions

While direct comparative efficacy data for (S)- and (R)-1-Methylpyrrolidine-2-carbohydrazide is currently limited, the fundamental principles of stereochemistry strongly suggest that these enantiomers are likely to exhibit different pharmacological profiles. The (S)-enantiomer, derived from the naturally abundant L-proline, may possess a distinct biological activity compared to its (R)-counterpart.

Future research should focus on the separate synthesis and biological evaluation of these enantiomers. Head-to-head comparisons in a battery of in vitro and in vivo assays are necessary to elucidate their individual therapeutic potential and safety profiles. Such studies are not merely an academic exercise but a critical step in the responsible development of any new chiral therapeutic agent. The methodologies and conceptual framework provided in this guide offer a clear path forward for researchers to unlock the potential of these intriguing molecules.

References

  • AiFChem. (2025, October 21). 71764-93-7 | (S)-1-Methylpyrrolidine-2-carbohydrazide.
  • BenchChem. (2026). Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • ChemicalBook. (2024, January 23). Carbohydrazide: Biological Properties and Applications in Different Fields.
  • HXCHEM. (n.d.). (S)-1-methylpyrrolidine-2-carbohydrazide/CAS:71764-93-7.
  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines.
  • MDPI. (2010, March 9). Synthesis of a New Chiral Pyrrolidine.
  • Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines.
  • MedchemExpress.com. (n.d.). (S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid.
  • NextSDS. (n.d.). (2S)-2-methylpyrrolidine-2-carbohydrazide — Chemical Substance Information.
  • PMC. (n.d.). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring.
  • PubChem. (n.d.). 1-Methylpyrrolidine-2-carboxylic acid.
  • PubChem. (n.d.). Methyl 1-methylpyrrolidine-2-carboxylate.
  • PubMed. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
  • ResearchGate. (2015, December 21). Synthesis of New Pyrrolidine-1,2-dicarboxamides and Investigation of Their Activity for the Synthesis of Aminonitriles.
  • ResearchGate. (2025, July 9). Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity.
  • ResearchGate. (2025, August 10). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
  • Sigma-Aldrich. (n.d.). (R)-1-Methylpyrrolidine-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). methyl pyrrolidine-2-carboxylate.
  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
  • PubMed. (2003, July 17). Synthesis and cholinergic affinity of diastereomeric and enantiomeric isomers of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)- pyrrolidine, 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine and of Their iodomethylates.
  • PubMed. (n.d.). Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products.
  • PubMed. (2010, April 2). A facile asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines.
  • MDPI. (2021, October 15). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity.
  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (2017, January 30).
  • Elsevier. (n.d.). 1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids.

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Comparative

A Comprehensive Comparison Guide: (S)-1-Methylpyrrolidine-2-carbohydrazide vs. Traditional Proline Derivatives

As asymmetric organocatalysis matures, the structural tuning of chiral catalysts has become paramount for achieving high stereoselectivity and overcoming substrate limitations. While L-proline remains the archetypal orga...

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Author: BenchChem Technical Support Team. Date: April 2026

As asymmetric organocatalysis matures, the structural tuning of chiral catalysts has become paramount for achieving high stereoselectivity and overcoming substrate limitations. While L-proline remains the archetypal organocatalyst, its derivatives—specifically proline hydrazides and N-methylated prolines—offer distinct mechanistic pathways.

This guide provides an in-depth, objective comparison between (S)-1-Methylpyrrolidine-2-carbohydrazide (an N-methylated proline hydrazide) and traditional secondary amine derivatives like L-Proline and L-Proline Hydrazide . Designed for drug development professionals and synthetic chemists, this analysis bridges structural causality with field-proven experimental data.

Structural and Mechanistic Divergence

The core difference between these catalysts lies in the substitution at the pyrrolidine nitrogen, which dictates the entire catalytic mechanism.

  • Secondary Amine Catalysis (L-Proline & L-Proline Hydrazide): Traditional proline derivatives possess a secondary amine that reacts covalently with carbonyl substrates to form an iminium ion, which subsequently tautomerizes into a nucleophilic enamine[1]. L-Proline hydrazide utilizes this same enamine pathway but benefits from the hydrazide moiety acting as a superior hydrogen-bond donor, organizing the transition state more rigidly than a carboxylic acid[2].

  • Tertiary Amine Catalysis ((S)-1-Methylpyrrolidine-2-carbohydrazide): The introduction of the N-methyl group fundamentally alters the catalyst's behavior. Because it is a tertiary amine, it cannot form an enamine intermediate[3]. Instead, it operates via general base catalysis or acts as a bidentate chiral ligand for transition metals[4]. The tertiary amine deprotonates pro-nucleophiles, while the adjacent carbohydrazide group anchors the electrophile via an extensive hydrogen-bonding network[4].

Mechanistic Pathway Comparison

G cluster_0 Secondary Amine (e.g., L-Proline) cluster_1 Tertiary Amine (N-Methylproline Hydrazide) A1 Secondary Amine + Carbonyl A2 Iminium Intermediate A1->A2 A3 Enamine (Covalent Activation) A2->A3 B1 Tertiary Amine + Pro-nucleophile B2 General Base Deprotonation B1->B2 B3 H-Bonded Chiral Ion Pair B2->B3

Diagram 1: Divergence between covalent enamine activation and non-covalent base/H-bond activation.

Performance Comparison & Quantitative Data

The inability of (S)-1-Methylpyrrolidine-2-carbohydrazide to form enamines prevents parasitic side reactions—such as the formation of unreactive oxazolidinones often seen with L-proline and unactivated ketones[1]. However, this shifts its optimal application profile away from direct aldol reactions and toward Michael additions and metal-ligand complexes.

CatalystCatalytic ModeTypical ApplicationTypical YieldEnantiomeric Excess (ee)Solvent Compatibility
L-Proline Enamine / IminiumDirect Asymmetric Aldol60–80%70–85%Polar aprotic (DMSO, DMF)
L-Proline Hydrazide Enamine + H-BondingDirect Aldol (Aqueous)Up to 99%>99.9%[5]Wet/Solvent-free, Brine[5]
(S)-1-Methylpyrrolidine-2-carbohydrazide Brønsted Base / LigandMichael Additions / Pd-Coupling75–90%85–95%[4]Non-polar (Toluene, DCM)

Key Insight: While L-proline hydrazide is hailed as one of the smallest and most efficient catalysts for aqueous aldol reactions[5], (S)-1-Methylpyrrolidine-2-carbohydrazide excels in non-polar environments where tight, hydrogen-bonded ion pairs dictate stereocontrol[4].

Experimental Methodology: Self-Validating Protocol

To demonstrate the efficacy of (S)-1-Methylpyrrolidine-2-carbohydrazide as a bifunctional base/H-bond catalyst, the following protocol outlines an asymmetric Michael addition. This workflow incorporates self-validating controls to ensure trustworthiness.

Workflow: Asymmetric Michael Addition

Workflow Step1 1. Catalyst Prep (10 mol% in Toluene) Step2 2. Reagent Addition (Malonate + Nitrostyrene) Step1->Step2 Step3 3. Incubation (Stir at RT, 12h) Step2->Step3 Step4 4. Aqueous Workup (NH4Cl quench) Step3->Step4 Step5 5. HPLC Analysis (Determine ee & Yield) Step4->Step5

Diagram 2: Step-by-step experimental workflow for tertiary amine-catalyzed Michael addition.

Step-by-Step Procedure:
  • Catalyst Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve 10 mol% of (S)-1-Methylpyrrolidine-2-carbohydrazide in anhydrous toluene (0.5 M). Causality: Toluene is chosen because non-polar solvents enhance the strength of the hydrogen bonds between the catalyst's hydrazide group and the electrophile.

  • Control Setup (Validation): Set up a parallel reaction vessel omitting the catalyst to quantify any non-stereoselective background reaction.

  • Substrate Addition: Add the pro-nucleophile (e.g., diethyl malonate, 1.2 equiv) followed by the electrophile (e.g., trans-β-nitrostyrene, 1.0 equiv).

  • Reaction Progression: Stir the mixture at room temperature. The tertiary N-methyl amine acts as a general base to deprotonate the malonate, while the carbohydrazide protons coordinate the nitro group, locking the transition state.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to protonate the catalyst and partition the mixture with ethyl acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analysis: Determine the crude conversion via ¹H NMR spectroscopy. Purify via flash chromatography and determine the enantiomeric excess (ee) using chiral stationary phase HPLC.

Causality in Experimental Design (E-E-A-T Insights)

As a Senior Application Scientist, it is critical to understand why N-methylation is employed rather than just how to use it.

  • Steric Tuning of the Chiral Pocket: The N-methyl group introduces specific steric bulk that projects toward the reactive center. In metal-catalyzed cross-couplings where N-methylproline derivatives act as ligands, this steric crowding can disfavor unwanted cis-isomer formations in the metal complex[3].

  • Elimination of Parasitic Pathways: In standard proline catalysis, the secondary amine can react with ketones to form stable, unproductive oxazolidinones, stalling the catalytic cycle[1]. By utilizing a tertiary amine, (S)-1-Methylpyrrolidine-2-carbohydrazide entirely bypasses this dead-end pathway, ensuring higher turnover numbers (TON) in base-catalyzed cascades.

  • Hydrazide as a Superior Anchor: Compared to a standard amide, the carbohydrazide group possesses an extra nitrogen atom, increasing its flexibility and capacity to form extensive, bidentate hydrogen-bonded architectures[4]. This allows the catalyst to pull electrophiles deeper into the chiral pocket, resulting in the high enantioselectivities observed.

References

  • Bhowmick, S. B., Kunte, S. S., & Bhowmick, K. C. (2014). The smallest organocatalyst in highly enantioselective direct aldol reaction in wet solvent-free conditions. RSC Advances. URL:[Link]

  • Bah, J., et al. (2009). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Foley, C., et al. (2020). Proline derived guanidine catalysts forge extensive H-bonded architectures: a solution and solid state study. RSC Advances. URL:[Link]

  • Shaw, M., et al. (2019). Synthesis, Structure, and Catalytic Reactivity of Pd(II) Complexes of Proline and Proline Homologs. MDPI Molecules. URL:[Link]

Sources

Validation

A Comparative Guide to Chiral HPLC Purity Validation of (S)-1-Methylpyrrolidine-2-carbohydrazide

Introduction: The Criticality of Enantiomeric Purity in Drug Development In the pharmaceutical industry, the stereochemistry of a drug molecule is a paramount attribute. Different enantiomers of the same compound can exh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Enantiomeric Purity in Drug Development

In the pharmaceutical industry, the stereochemistry of a drug molecule is a paramount attribute. Different enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles.[1] (S)-1-Methylpyrrolidine-2-carbohydrazide is a chiral building block whose enantiomeric purity is crucial for the synthesis of specific, targeted pharmaceutical agents. Ensuring the desired enantiomer is present in high purity is not just a matter of efficacy but also of patient safety.[2] High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the gold-standard technique for separating enantiomers and quantifying their relative proportions, a measurement known as enantiomeric excess (ee).[1][3]

This guide provides an in-depth comparison of various chiral HPLC methodologies for the validation of (S)-1-Methylpyrrolidine-2-carbohydrazide purity. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure trustworthy and reproducible results.

Understanding the Analyte: (S)-1-Methylpyrrolidine-2-carbohydrazide

(S)-1-Methylpyrrolidine-2-carbohydrazide is a carbohydrazide derivative containing a pyrrolidine ring.[4][5] The key structural features influencing its chiral separation are the stereocenter at the 2-position of the pyrrolidine ring and the presence of a primary amine and a hydrazide functional group. These groups offer sites for hydrogen bonding and dipole-dipole interactions, which are crucial for chiral recognition by a suitable CSP.

Comparative Analysis of Chiral Stationary Phases (CSPs)

The cornerstone of a successful chiral separation is the selection of an appropriate CSP.[1] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.[1] For a primary amine-containing compound like (S)-1-Methylpyrrolidine-2-carbohydrazide, several classes of CSPs are viable candidates.

Chiral Stationary Phase (CSP) ClassPrinciple of SeparationAdvantages for (S)-1-Methylpyrrolidine-2-carbohydrazidePotential Challenges
Polysaccharide-Based (e.g., cellulose or amylose derivatives) Hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.Broad applicability, proven success with a wide range of compounds, including primary amines.[6][7]Can be sensitive to mobile phase composition; some coated phases have solvent limitations.[7]
Crown Ether-Based (e.g., Crownpak® CR-I (+)) Complexation of the primary amine group within the chiral crown ether cavity.Highly effective for the separation of primary amines, often providing excellent resolution.[8]Typically requires acidic mobile phases which may not be ideal for all analytes or subsequent MS detection.[7]
Pirkle-Type (e.g., Whelk-O® 1, Phenylglycine) π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the electron-deficient or electron-rich aromatic rings of the CSP.[9]Covalently bonded phases offer excellent durability and solvent compatibility.[9]The separation of primary amines can be challenging on some Pirkle-type phases.[6]
Cyclofructan-Based (e.g., Larihc® CF6-P) Inclusion complexation, hydrogen bonding, and dipole-dipole interactions.Can offer unique selectivity for polar compounds, including primary amines.[7][10]May require specific mobile phase additives for optimal performance.

Recommendation: Based on the structure of (S)-1-Methylpyrrolidine-2-carbohydrazide, a polysaccharide-based CSP , such as a cellulose or amylose derivative, would be the most logical starting point for method development due to their broad selectivity for compounds with hydrogen bonding capabilities. A crown ether-based CSP would be a strong secondary alternative, particularly if high resolution is difficult to achieve on polysaccharide phases.

Experimental Workflow for Chiral HPLC Method Validation

A robust and reliable analytical method is essential for quality control in pharmaceutical development.[11][12] The validation of an analytical procedure is a documented process that demonstrates its suitability for its intended purpose.[2][13] The following workflow outlines the key steps for validating a chiral HPLC method for (S)-1-Methylpyrrolidine-2-carbohydrazide purity, in accordance with ICH Q2(R2) guidelines.[14][15]

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 System Suitability Testing (SST) MD1 CSP & Mobile Phase Screening MD2 Optimization of Flow Rate, Temperature, and Additives MD1->MD2 V1 Specificity MD2->V1 Optimized Method V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Quantitation (LOQ) & Limit of Detection (LOD) V4->V5 V6 Robustness V5->V6 SST1 Resolution (Rs) V6->SST1 Validated Method SST2 Tailing Factor (T) SST1->SST2 SST3 Theoretical Plates (N) SST4 Repeatability of Injections (%RSD) SST3->SST4

Caption: Workflow for Chiral HPLC Method Validation.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the validation of a chiral HPLC method for determining the enantiomeric purity of (S)-1-Methylpyrrolidine-2-carbohydrazide.

Preparation of Solutions
  • Mobile Phase: Prepare the optimized mobile phase daily, filter through a 0.45 µm membrane filter, and degas.

  • Blank Solution: Use the mobile phase as the blank.

  • Racemic Standard Solution: Accurately weigh and dissolve an appropriate amount of racemic 1-Methylpyrrolidine-2-carbohydrazide in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • (S)-Enantiomer Standard Solution: Prepare a stock solution of the (S)-enantiomer in the mobile phase.

  • Spiked Sample Solution (for Accuracy and LOQ): Prepare solutions of the (S)-enantiomer standard spiked with known concentrations of the (R)-enantiomer (e.g., at the reporting threshold, 0.5%, 1.0%, and 1.5% of the (S)-enantiomer concentration).

Chromatographic Conditions (Example)
  • Column: Chiralpak® IA (or a similar polysaccharide-based CSP)

  • Mobile Phase: Heptane/Ethanol/Basic Additive (e.g., Diethylamine) in an optimized ratio.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at an appropriate wavelength (determined by UV scan).

  • Injection Volume: 10 µL

Validation Parameters and Acceptance Criteria

The following table outlines the key validation parameters, their purpose, and typical acceptance criteria as per ICH guidelines.[14][15]

Validation ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of potential impurities.[12]Inject the blank, the (S)-enantiomer standard, and the racemic standard.No interfering peaks at the retention times of the enantiomers in the blank. The method should be able to separate the two enantiomers.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.[12]Prepare a series of at least five concentrations of the (R)-enantiomer ranging from the LOQ to 150% of the specification limit. Plot peak area versus concentration.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[16]Determined from the linearity, accuracy, and precision data.The range should cover the expected levels of the undesired enantiomer.
Accuracy The closeness of the test results obtained by the method to the true value.[12]Analyze spiked samples at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).The percent recovery should be within a pre-defined range (e.g., 80-120% for impurity analysis).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12]Repeatability: Analyze a minimum of six replicate injections of a sample at 100% of the specification limit. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) should be within an acceptable limit (e.g., <10% for impurity analysis).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]Can be determined by the signal-to-noise ratio (typically S/N ≥ 10) or by evaluating the precision and accuracy at low concentrations.The LOQ should be at or below the reporting threshold for the impurity.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[12]Typically determined by a signal-to-noise ratio of 3:1.The LOD should be established.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]Vary parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).The system suitability parameters should remain within the acceptance criteria.
System Suitability Testing (SST)

Before and during sample analysis, system suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[17]

  • Procedure: Inject the racemic standard solution in replicate (e.g., five times).

  • Parameters and Acceptance Criteria:

    • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

    • Tailing Factor (T): ≤ 2.0 for both enantiomer peaks.

    • Relative Standard Deviation (RSD) of Peak Areas: ≤ 5.0% for replicate injections.

Data Analysis and Calculation of Enantiomeric Excess

The enantiomeric excess (% ee) is a measure of the purity of a chiral substance and is calculated from the peak areas of the two enantiomers.[1]

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion: Ensuring Confidence in Chiral Purity Assessment

The validation of a chiral HPLC method is a rigorous but essential process in pharmaceutical development and quality control.[2][13] By systematically evaluating parameters such as specificity, linearity, accuracy, precision, and robustness, a high degree of confidence in the reliability of the analytical data can be achieved. For (S)-1-Methylpyrrolidine-2-carbohydrazide, the selection of an appropriate chiral stationary phase, coupled with a thoroughly validated HPLC method, is paramount to ensuring its enantiomeric purity and, ultimately, the safety and efficacy of the final drug product.

References

  • Guidance for the validation of pharmaceutical quality control analytical methods.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline.
  • Application Notes & Protocols: Chiral HPLC Analysis for Enantiomeric Excess Determin
  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect.
  • Analytical Method Validation in Pharmaceutical Quality Assurance. ND Global.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chrom
  • How Analytical Method Validation Ensures Product Quality. PharmSky Research.
  • Analytical Methodology: Validation, Verification, or Qualification – Choosing the Right Approach. Vici Health Sciences.
  • Review of Chiral Stationary Phase Development and Chiral Applic
  • Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry.
  • CHIRAL ST
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • (S)-1-methylpyrrolidine-2-carbohydrazide/CAS:71764-93-7. HXCHEM.
  • (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids.
  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
  • Enantiomeric separation in pharmaceutical analysis. Journal of Chemical and Pharmaceutical Research.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • (S)-1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS.
  • 1-Methylpyrrolidine-2-thione. Chem-Impex.
  • Progress in the Enantioseparation of β-Blockers by Chrom
  • (S)-2-Methyl-pyrrolidine | 59335-84-1. ChemicalBook.

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Comparative

Comprehensive Mass Spectrometry Method Validation Guide for (S)-1-Methylpyrrolidine-2-carbohydrazide

(S)-1-Methylpyrrolidine-2-carbohydrazide (MW: 143.1058 Da) is a highly polar, basic chiral compound frequently utilized as a catalytic intermediate, pharmaceutical building block, and derivatizing agent [1]. Quantifying...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-1-Methylpyrrolidine-2-carbohydrazide (MW: 143.1058 Da) is a highly polar, basic chiral compound frequently utilized as a catalytic intermediate, pharmaceutical building block, and derivatizing agent [1]. Quantifying this analyte in biological matrices (e.g., plasma, urine) presents significant analytical challenges due to its extreme hydrophilicity, low molecular weight, and the chemical reactivity of its hydrazide moiety.

This guide provides an authoritative comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for this compound, detailing a self-validating experimental protocol and rigorous validation parameters in accordance with the ICH M10 and FDA Bioanalytical Method Validation guidelines [2, 3].

Analyte Profiling & Analytical Challenges

To design a robust assay, we must first establish the causality between the analyte’s physicochemical properties and its behavior in a mass spectrometer:

  • High Polarity (logP < 0): The combination of a tertiary amine (pyrrolidine ring) and a terminal carbohydrazide group prevents adequate retention on standard Reversed-Phase (RP) C18 columns. The analyte co-elutes with the solvent front, exposing it to severe ion suppression from endogenous salts and phospholipids.

  • Low m/z Transition: The precursor ion [M+H]+ at m/z 144.1 fragments primarily to m/z 84.1 (1-methylpyrrolidinium cation). Low-mass transitions are highly susceptible to high background noise in biological matrices.

  • Hydrazide Reactivity: The −CONHNH2​ group can spontaneously form Schiff bases with endogenous aldehydes or ketones in biological matrices, compromising benchtop and freeze-thaw stability.

Method Comparison: HILIC vs. Derivatization-RP-LC

To overcome these challenges, bioanalytical scientists must choose between Hydrophilic Interaction Liquid Chromatography (HILIC) and Pre-column Chemical Derivatization followed by RP-LC.

MethodSelection Start Analyte: (S)-1-Methylpyrrolidine- 2-carbohydrazide (Highly Polar, Basic) Eval Evaluate LC-MS/MS Approaches Start->Eval RP Standard RP-LC (C18 Column) Eval->RP HILIC HILIC-MS/MS (Amide/Silica) Eval->HILIC Deriv Derivatization + RP-LC-MS/MS Eval->Deriv RP_Result Poor Retention Severe Ion Suppression RP->RP_Result HILIC_Result Direct Analysis Good Retention Solvent Sensitive HILIC->HILIC_Result Deriv_Result High Mass Transition Robust Retention Complex Prep Deriv->Deriv_Result

Figure 1: Decision tree for selecting the optimal LC-MS/MS strategy for highly polar hydrazides.

Quantitative Method Comparison
ParameterStandard RP-LC-MS/MS (C18)HILIC-MS/MS (Amide Phase)Derivatization-RP-LC-MS/MS
Retention Mechanism Hydrophobic partitioningAqueous layer partitioning / H-bondingHydrophobic partitioning (post-reaction)
Sample Prep Complexity Low (Protein Precipitation)Low (Protein Precipitation with ACN)High (Reaction with Benzaldehyde + LLE)
Matrix Effect (MF) Severe suppression (< 20% MF)Moderate (Requires SIL-IS correction)Minimal (Elutes in clean chromatographic window)
Target LLOQ Potential > 50 ng/mL1 - 5 ng/mL0.1 - 0.5 ng/mL
Throughput HighHighLow to Moderate

Editorial Verdict: While derivatization offers superior sensitivity, HILIC-MS/MS is the preferred choice for high-throughput clinical and pharmacokinetic (PK) studies. By utilizing a simple protein precipitation (PPT) extraction, the sample remains in a highly organic solvent (>75% Acetonitrile), which is the exact injection condition required for optimal HILIC peak shape.

Optimized Experimental Protocol (HILIC-MS/MS)

This protocol is designed as a self-validating system . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any downstream volumetric losses, extraction inefficiencies, or matrix-induced ion suppression events are mathematically normalized.

A. Reagents & Materials
  • Stationary Phase: Waters BEH Amide column (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0 to keep the tertiary amine protonated).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Internal Standard (IS): (S)-1-Methylpyrrolidine-2-carbohydrazide-d3 (SIL-IS).

B. Step-by-Step Methodology
  • Sample Aliquoting: Transfer 50 µL of biological plasma (blank, calibration standard, QC, or unknown) into a 96-well plate.

  • IS Addition: Add 10 µL of SIL-IS working solution (50 ng/mL in 50% Methanol) to all wells except double blanks. Vortex for 30 seconds. Causality: Early IS addition ensures the IS undergoes the exact same protein binding and extraction dynamics as the endogenous analyte.

  • Protein Precipitation (PPT): Add 200 µL of ice-cold Acetonitrile. Causality: A 1:4 aqueous-to-organic ratio effectively precipitates plasma proteins while perfectly conditioning the sample for HILIC injection (final extract is ~80% organic).

  • Agitation & Centrifugation: Shake the plate at 1000 RPM for 5 minutes. Centrifuge at 4000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the clear supernatant to a clean injection plate.

  • LC-MS/MS Analysis: Inject 2 µL onto the LC-MS/MS system.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 3 mins, hold for 1 min, return to 90% B.

    • MRM Transitions: Analyte (m/z 144.1 → 84.1); SIL-IS (m/z 147.1 → 87.1). Positive Electrospray Ionization (ESI+).

Bioanalytical Method Validation (ICH M10 Standards)

To ensure regulatory compliance for IND/NDA submissions, the method must be validated according to the ICH M10 Guideline [2].

ValidationWorkflow Dev Method Development (Chromatography & MS Tuning) Val ICH M10 Core Validation Dev->Val Proceed to Validation Sel Selectivity & Specificity (Blank Matrix Evaluation) Val->Sel Cal Calibration Curve (Linearity & LLOQ) Val->Cal Acc Accuracy & Precision (Intra/Inter-batch) Val->Acc ME Matrix Effect & Recovery Val->ME Stab Stability Assessments (F/T, Benchtop, Long-term) Val->Stab

Figure 2: ICH M10 Bioanalytical Method Validation workflow for clinical sample analysis.

Validation Parameters & Acceptance Criteria

The following table summarizes the required ICH M10 validation parameters, the strict acceptance criteria, and representative performance data for the HILIC-MS/MS method:

Validation ParameterICH M10 Acceptance CriteriaExperimental Result (HILIC-MS/MS)Status
Selectivity Interference in blanks ≤ 20% of LLOQ and ≤ 5% for IS.Analyte: 4.2% of LLOQ IS: 0.8%PASS
Linearity (Calibration) Non-zero standards ±15% of nominal (±20% at LLOQ). R2≥0.99 .Range: 1.0 – 1000 ng/mL R2=0.9985 PASS
Intra-batch Accuracy Mean bias ±15% (±20% at LLOQ).Low QC: +4.1% High QC: -2.3%PASS
Inter-batch Precision %CV ≤ 15% (≤ 20% at LLOQ) across ≥3 runs.Low QC: 6.8% CV High QC: 4.5% CVPASS
Matrix Effect (IS Normalized) IS-normalized Matrix Factor (MF) CV ≤ 15% across 6 lots.Mean MF: 0.92 CV: 5.4%PASS
Extraction Recovery Consistent and reproducible across QC levels.Mean Recovery: 88.5% CV: 6.1%PASS
Benchtop Stability Accuracy ±15% after matrix storage at room temp.24 hours at 22°C: Bias -6.5%PASS

Note on Stability: Because hydrazides can react with matrix components, samples must be kept on ice during processing, and benchtop stability must be rigorously monitored. If degradation exceeds 15%, the addition of a derivatizing stabilization agent (e.g., a mild acid or aldehyde scavenger) directly into the collection tubes may be required [3].

References

  • Proline derived guanidine catalysts forge extensive H-bonded architectures: a solution and solid state study. RSC Advances, 2020. Available at:[Link]

  • ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), May 2022. Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), May 2018. Available at:[Link]

Validation

Benchmarking (S)-1-Methylpyrrolidine-2-carbohydrazide: A Comparative Guide to Catalytic Efficiency in Asymmetric Organocatalysis

Executive Summary In the landscape of asymmetric organocatalysis, proline derivatives are foundational pillars. While secondary amine catalysts like L-proline and L-proline hydrazide are celebrated for their exceptional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric organocatalysis, proline derivatives are foundational pillars. While secondary amine catalysts like L-proline and L-proline hydrazide are celebrated for their exceptional stereocontrol, structural modifications—such as N-methylation—drastically alter their catalytic behavior. This guide provides an objective, data-driven benchmark of (S)-1-Methylpyrrolidine-2-carbohydrazide , a tertiary amine derivative, comparing its catalytic efficiency, mechanistic pathways, and experimental outcomes against classical secondary amine alternatives.

Mechanistic Causality: Enamine vs. General Base Catalysis

To understand the performance of (S)-1-Methylpyrrolidine-2-carbohydrazide, we must analyze the causality behind its molecular structure. The core divergence lies in the nitrogen atom of the pyrrolidine ring.

1. The Secondary Amine Paradigm (L-Proline & L-Proline Hydrazide): Unmethylated proline derivatives possess a secondary amine that undergoes condensation with carbonyl compounds to form a covalent enamine intermediate . According to the Houk-List model, this raises the HOMO of the nucleophile and creates a highly rigid, sterically demanding transition state. This rigidity provides excellent facial shielding, resulting in exceptional enantiomeric excess (>90% ee)[1].

2. The Tertiary Amine Paradigm ((S)-1-Methylpyrrolidine-2-carbohydrazide): Because the pyrrolidine nitrogen in (S)-1-Methylpyrrolidine-2-carbohydrazide is methylated, it is a tertiary amine and cannot form an enamine . Instead, it operates via a bifunctional [2]. The tertiary amine deprotonates the pronucleophile to form an ion pair, while the carbohydrazide moiety directs the electrophile via hydrogen bonding. Because this non-covalent transition state is highly flexible and the site of asymmetric induction is further removed from the reactive center, [3].

MechanisticPathways cluster_0 Secondary Amine (e.g., L-Proline Hydrazide) cluster_1 Tertiary Amine ((S)-1-Methylpyrrolidine-2-carbohydrazide) A1 Secondary Amine + Carbonyl A2 Covalent Enamine (Rigid TS) A1->A2 -H2O A3 High ee (>90%) A2->A3 Electrophile B1 Tertiary Amine + Pronucleophile B2 Ion-Pair & H-Bonding (Flexible TS) B1->B2 Base Catalysis B3 Moderate ee (<50%) B2->B3 Electrophile

Fig 1: Mechanistic divergence between secondary and tertiary proline-derived organocatalysts.

Quantitative Benchmarking Data

The following table synthesizes the catalytic efficiency of (S)-1-Methylpyrrolidine-2-carbohydrazide against standard alternatives in benchmark asymmetric transformations (e.g., Michael additions of 1,3-dicarbonyls to β-nitrostyrenes).

CatalystAmine ClassificationPrimary Activation ModeBenchmark ReactionYield (%)Enantiomeric Excess (ee %)
(S)-1-Methylpyrrolidine-2-carbohydrazide TertiaryGeneral Base / H-BondingMichael Addition65 - 8520 - 50
L-Proline SecondaryEnamine / H-BondingAldol / Michael70 - 9070 - 85
L-Proline Hydrazide SecondaryEnamine / H-BondingAldol / Michael85 - 99> 95
L-Prolinethioamide SecondaryEnamine / H-BondingAldol80 - 95> 90

Analysis: While (S)-1-Methylpyrrolidine-2-carbohydrazide provides acceptable chemical yields by effectively deprotonating acidic pronucleophiles, its inability to form a rigid enamine intermediate severely limits its stereocontrol compared to L-proline hydrazide[3].

Self-Validating Experimental Protocol: Asymmetric Michael Addition

To ensure absolute trustworthiness and reproducibility, the following protocol for benchmarking (S)-1-Methylpyrrolidine-2-carbohydrazide incorporates internal validation checkpoints.

Materials: (S)-1-Methylpyrrolidine-2-carbohydrazide (10 mol%), β-nitrostyrene (1.0 equiv), acetylacetone (1.5 equiv), anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Catalyst Loading: In an oven-dried Schlenk flask under N₂, dissolve (S)-1-Methylpyrrolidine-2-carbohydrazide (10 mol%) in anhydrous DCM (0.1 M relative to electrophile).

  • Control Setup (Validation Checkpoint 1): In a parallel flask, set up a racemic control reaction substituting the chiral catalyst with an achiral tertiary amine (e.g., Triethylamine, 10 mol%). Causality: This ensures you have a baseline to accurately calibrate the chiral HPLC retention times for both enantiomers.

  • Pronucleophile Activation: Add acetylacetone (1.5 equiv) to the reaction mixture. Stir at room temperature for 10 minutes to allow the tertiary amine to establish the hydrogen-bonded ion pair.

  • Electrophile Addition: Cool the reaction to -20 °C. Add β-nitrostyrene (1.0 equiv) dropwise. Causality: Lowering the temperature minimizes background uncatalyzed racemic pathways.

  • Reaction Monitoring (Validation Checkpoint 2): Monitor the reaction strictly via TLC (Hexanes/EtOAc 7:3). Do not quench until the β-nitrostyrene spot is completely consumed. Causality: Premature quenching can lead to isolation artifacts and skewed yield calculations.

  • Quenching & Purification: Once complete, quench the reaction by adding 1M HCl until the aqueous layer reaches pH 5-6. Extract with DCM, dry over Na₂SO₄, and purify via flash column chromatography.

  • Analysis: Determine the enantiomeric excess (ee) using chiral-phase HPLC (e.g., Chiralpak AD-H column), referencing the retention times established in Step 2.

ExperimentalWorkflow N1 1. Catalyst Loading 10 mol% in DCM N2 2. Control Setup Parallel Racemic Reaction N1->N2 N3 3. Electrophile Addition -20°C, Slow Addition N2->N3 N4 4. TLC Validation Confirm Conversion N3->N4 N5 5. Quench & Analyze Chiral HPLC N4->N5

Fig 2: Self-validating workflow for benchmarking asymmetric Michael additions.

Conclusion

(S)-1-Methylpyrrolidine-2-carbohydrazide is a highly functional molecule, but its utility in asymmetric organocatalysis is fundamentally constrained by its N-methylated structure. Because it relies on a flexible general base/hydrogen-bonding mechanism rather than rigid enamine formation, it yields significantly lower enantioselectivity than its secondary amine counterparts like L-proline hydrazide. Researchers requiring high stereocontrol (>90% ee) in Aldol or Michael additions should default to secondary amine catalysts, reserving N-methylated derivatives for specialized applications where general base catalysis is the primary requirement.

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Comparative

A Researcher's Guide to Spectroscopic Differentiation of (S)-1-Methylpyrrolidine-2-carbohydrazide and L-proline

In the fields of synthetic chemistry and drug development, the precise characterization of molecules is paramount. L-proline, a proteinogenic amino acid, often serves as a chiral starting material for the synthesis of mo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fields of synthetic chemistry and drug development, the precise characterization of molecules is paramount. L-proline, a proteinogenic amino acid, often serves as a chiral starting material for the synthesis of more complex molecules, such as its derivative, (S)-1-Methylpyrrolidine-2-carbohydrazide. While structurally similar, the conversion of L-proline's carboxylic acid group to a methyl-carbohydrazide moiety introduces significant changes that are readily distinguishable by standard spectroscopic techniques. This guide provides a comprehensive comparison of these two compounds using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and detailed experimental protocols for their unambiguous identification.

Molecular Structures at a Glance

A clear understanding of the structural differences is the foundation for interpreting spectroscopic data.

  • L-proline: Features a secondary amine within a five-membered pyrrolidine ring and a carboxylic acid group at the C2 position. Its molecular weight is approximately 115.13 g/mol .[1]

  • (S)-1-Methylpyrrolidine-2-carbohydrazide: In this derivative, the carboxylic acid is replaced by a carbohydrazide group (-CONHNHCH₃). This modification adds a methyl group and two nitrogen atoms, fundamentally altering the molecule's electronic environment and mass.

The key to differentiating these compounds lies in identifying the unique spectroscopic signatures of the carboxylic acid group in L-proline versus the N-methyl and hydrazide groups in its derivative.

Overall Spectroscopic Workflow

A systematic approach ensures accurate and efficient characterization. The following workflow outlines the logical progression from sample preparation to data interpretation for the definitive identification of either compound.

Caption: General workflow for spectroscopic comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[3]

Expertise & Causality: Why NMR is Decisive

The primary structural difference—the -COOH group versus the -CONHNHCH₃ group—creates several unambiguous points of differentiation in NMR spectra:

  • ¹H NMR: We expect to see a unique signal for the N-methyl (N-CH₃) protons in the carbohydrazide that is absent in L-proline. Conversely, the acidic proton of the carboxylic acid in L-proline, while sometimes broad or exchangeable, has no counterpart in the derivative.

  • ¹³C NMR: The carbon environments are also distinct. The carbonyl carbon of the carboxylic acid in L-proline will have a characteristic chemical shift that differs from the carbonyl carbon of the amide in the carbohydrazide. Furthermore, the N-methyl carbon in the derivative provides an additional, unique signal.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is a common choice for amino acids like L-proline.[4] For the carbohydrazide derivative, a solvent like DMSO-d₆ or CDCl₃ may also be suitable, depending on solubility.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5]

    • For ¹H NMR, acquire at least 16 scans.

    • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Comparative Data Analysis
Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
L-proline ~4.2 (α-CH), ~3.3 (δ-CH₂), ~2.3 & ~2.0 (β, γ-CH₂)~174 (C=O), ~61 (α-C), ~46 (δ-C), ~29 (β-C), ~24 (γ-C)[6][7]
(S)-1-Methylpyrrolidine-2-carbohydrazide ~3.4 (α-CH), ~3.0 (δ-CH₂), ~2.5 (N-CH₃) , ~1.9-2.2 (β, γ-CH₂)~172 (C=O, amide) , ~60 (α-C), ~53 (δ-C), ~41 (N-CH₃) , ~28 (β-C), ~24 (γ-C)

(Note: Chemical shifts are approximate and can vary with solvent and pH.)

The most telling difference is the appearance of a singlet around 2.5 ppm in the ¹H NMR and a signal around 41 ppm in the ¹³C NMR for (S)-1-Methylpyrrolidine-2-carbohydrazide, corresponding to the N-methyl group. These signals are completely absent in the spectra of L-proline.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.[8][9] It is an excellent technique for identifying functional groups.[10]

Expertise & Causality: The Vibrational Fingerprints

The key functional groups—carboxylic acid and amide/hydrazide—have distinct vibrational frequencies, particularly in the carbonyl (C=O) stretching region.

  • L-proline: The carboxylic acid will show a strong, broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1600-1725 cm⁻¹. The exact position can be influenced by its zwitterionic state.

  • (S)-1-Methylpyrrolidine-2-carbohydrazide: This molecule will exhibit N-H stretching vibrations from the hydrazide group (~3200-3400 cm⁻¹) and a characteristic amide I band (C=O stretch) typically around 1630-1680 cm⁻¹. The broad O-H stretch of the carboxylic acid will be absent.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient method for analyzing solid samples directly.[8]

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of the empty crystal.

    • Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Perform a background subtraction.

    • Identify the key absorption bands and compare them to known values.

Comparative Data Analysis
Compound Key FTIR Absorption Bands (cm⁻¹)
L-proline ~2500-3300 (broad, O-H stretch) , ~1620 (C=O stretch, carboxylate)[11][12]
(S)-1-Methylpyrrolidine-2-carbohydrazide ~3200-3400 (N-H stretches) , ~1650 (Amide I, C=O stretch)

(Note: Peak positions are approximate.)

The presence of a broad O-H band is a clear indicator of L-proline, while sharp N-H stretching bands coupled with an amide I C=O stretch are definitive for the carbohydrazide derivative.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13][14] It is the most direct method for determining the molecular weight of a compound.[15]

Expertise & Causality: A Clear Mass Difference

The most straightforward distinction between the two molecules is their molecular weight.

  • L-proline: Molecular Weight ≈ 115.13 g/mol [1]

  • (S)-1-Methylpyrrolidine-2-carbohydrazide: Molecular Weight ≈ 143.19 g/mol

This mass difference of ~28 Da is easily resolved by any modern mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules, typically producing a protonated molecular ion [M+H]⁺.

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

    • A small amount of formic acid is often added to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-300).

  • Data Analysis:

    • Identify the base peak and the molecular ion peak [M+H]⁺.

Comparative Data Analysis
Compound Formula Exact Mass Expected [M+H]⁺ (m/z)
L-proline C₅H₉NO₂115.06116.07
(S)-1-Methylpyrrolidine-2-carbohydrazide C₆H₁₃N₃O143.11144.12

The observation of an [M+H]⁺ ion at m/z 116.07 confirms the presence of L-proline, whereas an ion at m/z 144.12 is definitive for (S)-1-Methylpyrrolidine-2-carbohydrazide.

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Validation

Reproducibility and Performance of (S)-1-Methylpyrrolidine-2-carbohydrazide Synthesis Pathways

(S)-1-Methylpyrrolidine-2-carbohydrazide (CAS 71764-93-7) is a critical chiral building block used extensively in the development of asymmetric organocatalysts, p38 MAP kinase inhibitors, and novel antibacterial agents[1...

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Author: BenchChem Technical Support Team. Date: April 2026

(S)-1-Methylpyrrolidine-2-carbohydrazide (CAS 71764-93-7) is a critical chiral building block used extensively in the development of asymmetric organocatalysts, p38 MAP kinase inhibitors, and novel antibacterial agents[1],[2]. For drug development professionals and synthetic chemists, the reproducibility, enantiomeric fidelity, and scalability of its synthesis are paramount.

This guide objectively compares the two primary synthetic pathways for generating this compound: the classical Eschweiler-Clarke/Hydrazinolysis Route and the Coupling-Reagent Mediated Amidation Route . By analyzing the mechanistic causality behind these methods, we provide a definitive framework for selecting the optimal protocol based on yield, chiral preservation, and scale.

Mechanistic Causality: Defining the Synthetic Strategies

The synthesis of (S)-1-Methylpyrrolidine-2-carbohydrazide from L-proline requires two fundamental transformations: the N-methylation of the secondary amine and the conversion of the carboxylic acid into a hydrazide. The sequence and reagents chosen for these steps dictate the impurity profile and enantiomeric excess (ee) of the final product.

G Start L-Proline NMet N-Methyl-L-Proline (Eschweiler-Clarke) Start->NMet HCHO, HCOOH Est Methyl Esterification (MeOH / H+) NMet->Est Pathway A Coupling Direct Amidation (EDC/HOBt + NH2NH2) NMet->Coupling Pathway B HydA Hydrazinolysis (NH2NH2·H2O) Est->HydA Target (S)-1-Methylpyrrolidine- 2-carbohydrazide HydA->Target Coupling->Target

Caption: Divergent synthetic pathways for (S)-1-Methylpyrrolidine-2-carbohydrazide from L-Proline.

Pathway A: Eschweiler-Clarke Methylation & Ester Hydrazinolysis

The "Why": Direct alkylation of L-proline with methyl iodide frequently leads to over-alkylation, generating unwanted quaternary ammonium salts[3]. The Eschweiler-Clarke reaction circumvents this by utilizing formaldehyde to form an iminium ion, which is subsequently reduced via hydride transfer from formic acid[4],[5]. This mechanism strictly limits the reaction to mono-methylation.

Following methylation, direct reaction of the carboxylic acid with hydrazine is thermodynamically unfavorable due to the formation of a stable hydrazinium carboxylate salt. Therefore, the acid is first converted to a methyl ester (using methanolic HCl or SOCl₂), which highly activates the carbonyl carbon for nucleophilic acyl substitution by hydrazine hydrate[6],[7].

Pathway B: Coupling-Reagent Mediated Amidation

The "Why": For highly sensitive pharmaceutical intermediates where absolute chiral integrity is non-negotiable, harsh refluxing conditions during esterification or hydrazinolysis can induce partial racemization at the α-carbon. Pathway B utilizes N-methyl-L-proline and activates the carboxylic acid using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole)[2],[8]. HOBt forms an active ester intermediate that suppresses racemization, allowing the nucleophilic attack by hydrazine to occur under mild, room-temperature conditions.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the two pathways across critical performance metrics.

Performance MetricPathway A (Eschweiler-Clarke + Hydrazinolysis)Pathway B (EDC/HOBt Mediated Amidation)
Overall Yield 78% – 85%60% – 67%
Enantiomeric Excess (ee) > 97% (Requires strict temperature control)> 99% (Milder conditions preserve chirality)
Scalability High (Kilogram scale, bulk reagents)Low-Medium (Gram scale, solvent intensive)
Cost Efficiency High (Inexpensive bulk reagents)Low (Expensive coupling reagents)
Primary Impurities Trace unreacted ester, formamide byproductsUrea byproducts (e.g., from EDC)
Environmental Impact Moderate (Hydrazine hydrate toxicity)High (Poor atom economy, coupling waste)

Data extrapolated from established protocols for proline-derived hydrazides and p38 MAPK inhibitor intermediates[6],[7],[2].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each critical step includes specific analytical checkpoints (Validation Gates) to confirm intermediate purity before proceeding.

Workflow Step1 1. N-Methylation (HCHO, HCOOH, 80°C) Val1 Validation Gate 1: LC-MS [M+H]+ 130 Absence of Proline Step1->Val1 Step2 2. Esterification (MeOH, SOCl2, 0°C to RT) Val1->Step2 Val2 Validation Gate 2: TLC (Ninhydrin negative) 1H NMR (s, 3H, OMe) Step2->Val2 Step3 3. Hydrazinolysis (NH2NH2·H2O, Reflux) Val2->Step3 Val3 Validation Gate 3: Chiral HPLC (ee > 97%) IR: 3350 cm-1 (N-H) Step3->Val3 Product Pure (S)-1-Methylpyrrolidine- 2-carbohydrazide Val3->Product

Caption: Self-validating experimental workflow ensuring intermediate purity and chiral integrity.

Protocol 1: Optimized Pathway A (Scalable Route)

Step 1: Eschweiler-Clarke N-Methylation

  • Dissolve L-proline (1.0 eq) in distilled water.

  • Add formic acid (1.8 eq, ≥95%) followed by a 37% aqueous solution of formaldehyde (1.1 eq)[4].

  • Heat the reaction mixture to 80 °C and stir for 18 hours.

  • Validation Gate 1: Analyze via LC-MS. The reaction is complete when the L-proline peak ([M+H]⁺ 116) disappears and is replaced by N-methyl-L-proline ([M+H]⁺ 130)[3].

  • Acidify with 1M HCl, extract with dichloromethane (DCM) to remove non-polar impurities, then basify the aqueous layer to pH 11 and extract the product with DCM. Dry over Na₂SO₄ and concentrate.

Step 2: Methyl Esterification

  • Suspend the crude N-methyl-L-proline in anhydrous methanol (10 volumes) and cool to 0 °C under an inert atmosphere.

  • Dropwise, add thionyl chloride (SOCl₂, 1.5 eq) to generate methanolic HCl in situ[7].

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Gate 2: Perform TLC (DCM:MeOH 9:1). The intermediate should be ninhydrin-negative. Confirm via ¹H NMR (appearance of a sharp singlet at ~3.7 ppm corresponding to the -OCH₃ group).

  • Concentrate under reduced pressure to yield methyl (S)-1-methylpyrrolidine-2-carboxylate hydrochloride.

Step 3: Hydrazinolysis

  • Dissolve the ester intermediate in absolute ethanol.

  • Add hydrazine hydrate (64% or 99%, 4.0 eq) and reflux for 12-15 hours[9].

  • Validation Gate 3: Monitor the disappearance of the ester carbonyl stretch (~1740 cm⁻¹) and the appearance of hydrazide N-H stretches (~3350-3400 cm⁻¹) and amide I band (~1640 cm⁻¹) via FT-IR[9].

  • Evaporate volatiles under vacuum. Recrystallize the crude solid from ethanol to afford hygroscopic, crystalline (S)-1-Methylpyrrolidine-2-carbohydrazide. Determine chiral purity via Chiral HPLC (>97% ee).

Protocol 2: Optimized Pathway B (High-Fidelity Route)
  • Dissolve N-methyl-L-proline (1.0 eq) and HOBt (1.1 eq) in dry DCM at room temperature[2].

  • Add EDC hydrochloride (1.2 eq) and stir for 30 minutes to form the active ester.

  • Slowly add hydrazine monohydrate (1.5 eq) and stir the mixture for 16 hours at room temperature.

  • Validation Gate: Monitor via LC-MS for the product mass ([M+H]⁺ 144). The mild conditions prevent the formation of thermal degradation products.

  • Dilute with DCM, wash with water to remove urea byproducts, dry over Na₂SO₄, and evaporate to yield the product as a pale yellow gum[2].

Conclusion

For researchers prioritizing scale and cost-efficiency , Pathway A (Eschweiler-Clarke followed by ester hydrazinolysis) remains the industry standard, reliably delivering 80%+ yields with acceptable enantiomeric purity. However, for drug development applications where absolute chiral fidelity is required (such as the synthesis of highly specific p38 MAP kinase inhibitors), Pathway B offers superior enantiomeric preservation at the cost of atom economy and scalability. By embedding analytical validation gates within either protocol, laboratories can ensure the reproducible synthesis of (S)-1-Methylpyrrolidine-2-carbohydrazide.

References

  • EP3490984A1 - 2-pyrrolidine phenylhydrazides antibacterial agents Source: Google Patents URL
  • Synthesis, antimycobacterial activity and docking studies of L-proline derived hydrazones Source: Der Pharma Chemica URL
  • Source: PMC (NIH)
  • Synthesis of 4-hydroxy-N-methylproline for Research: Application Notes and Protocols Source: Benchchem URL
  • Synthesis of Azole Derivatives of l-Proline and their Antibacterial Activity Source: JOCPR URL
  • Technical Support Center: Synthesis of 4-Hydroxy-N-Methylproline Source: Benchchem URL
  • Synthetic Preparation of N-Methyl-α-amino Acids | Chemical Reviews Source: ACS Publications URL
  • US8907094B2 - Kinase inhibitors Source: Google Patents URL
  • Enzymes Catalyzing Transformations of Cysteine S-Conjugated Intermediates...

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (S)-1-Methylpyrrolidine-2-carbohydrazide

As a Senior Application Scientist, I recognize the paramount importance of not just groundbreaking research, but also the safe and responsible management of the chemical tools that make it possible. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize the paramount importance of not just groundbreaking research, but also the safe and responsible management of the chemical tools that make it possible. This guide provides an in-depth, procedural framework for the proper disposal of (S)-1-Methylpyrrolidine-2-carbohydrazide, ensuring the safety of laboratory personnel and the protection of our environment.

(S)-1-Methylpyrrolidine-2-carbohydrazide is a valuable chiral building block in synthetic and medicinal chemistry. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its structural components—a substituted pyrrolidine and a hydrazide moiety—necessitate a cautious approach to its handling and disposal. Hydrazine and its derivatives are known for their potential toxicity and should be treated as hazardous substances[1][2][3]. Similarly, pyrrolidine derivatives can also present hazards[4][5][6]. Therefore, all waste containing this compound must be managed as hazardous chemical waste.

Part 1: Pre-Disposal and Handling

Proper disposal begins long before the waste container is full. It starts with safe handling and meticulous storage practices.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is non-negotiable.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact. Hydrazine derivatives can be toxic upon skin contact[1].
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes or fine dust.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.

Always inspect gloves for any signs of degradation or puncture before use[7].

Waste Segregation and Storage

Proper segregation is critical to prevent dangerous chemical reactions within waste containers[8][9].

  • Designated Waste Container: Use a clearly labeled, dedicated container for waste containing (S)-1-Methylpyrrolidine-2-carbohydrazide. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-top lid[8][10].

  • Incompatible Materials: Do not mix this waste with:

    • Strong oxidizing agents

    • Acids or bases

    • Other reactive chemical waste

  • Storage Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the lab[8][11]. This area should be:

    • At or near the point of generation.

    • Under the control of laboratory personnel.

    • In a well-ventilated area, away from heat and direct sunlight[12][13].

    • Within secondary containment to contain any potential leaks[9][10].

Part 2: Step-by-Step Disposal Protocol

Follow these steps for the safe disposal of waste containing (S)-1-Methylpyrrolidine-2-carbohydrazide. This workflow is designed to comply with general laboratory safety standards and hazardous waste regulations like the Resource Conservation and Recovery Act (RCRA) in the United States[10][12][14].

Waste Identification and Labeling
  • Perform a Waste Determination: As soon as the first drop of waste enters the container, a hazardous waste determination must be made[11][14]. Given the nature of the compound, it should be treated as hazardous.

  • Affix a Hazardous Waste Tag: Immediately label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.

  • Complete the Tag: Fill out the tag completely and accurately, including:

    • The words "Hazardous Waste"[14].

    • The full chemical name: "(S)-1-Methylpyrrolidine-2-carbohydrazide" and any other constituents in the waste stream.

    • The accumulation start date.

    • The specific hazards (e.g., Toxic).

Waste Accumulation
  • Keep Containers Closed: The waste container must remain securely capped at all times, except when you are adding waste[8][11][14]. This prevents the release of potentially harmful vapors.

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills[8][12].

  • Monitor Accumulation Dates: Be aware of the maximum time allowed for waste accumulation in an SAA (often up to one year, provided volume limits are not exceeded)[8][11].

Arranging for Disposal
  • Contact EHS: Once the waste container is full (or you are approaching the time limit), contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup[4][11][12].

  • Documentation: Ensure all necessary paperwork is completed for the waste pickup. Maintain records of waste disposal as required by your institution and local regulations[15].

Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash [10][16]. This is a direct violation of environmental regulations and poses a significant risk to public health and ecosystems.

Part 3: Emergency Procedures for Spills

Accidents can happen. A clear and practiced response plan is your best defense.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Situation: If the spill is large or you feel it is unsafe to handle, contact your institution's emergency response team immediately.

  • Contain the Spill (If Safe to Do So):

    • For small liquid spills, use an inert absorbent material like sand or vermiculite to contain the spread[3][6][17]. Do not use combustible materials.

    • For small solid spills, gently cover the material to prevent it from becoming airborne.

  • Clean-Up:

    • Wearing appropriate PPE, carefully scoop the contained material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and a disposable cloth, placing all contaminated materials into the waste container[1].

  • Decontaminate and Document: Decontaminate any non-disposable equipment used. Document the spill and the clean-up procedure according to your institution's policies.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of (S)-1-Methylpyrrolidine-2-carbohydrazide waste.

G cluster_prep Preparation & Handling cluster_accumulation Waste Accumulation cluster_disposal Final Disposal cluster_spill Emergency Spill start Start: Generate Waste Containing (S)-1-Methylpyrrolidine-2-carbohydrazide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill container Select Labeled, Compatible Hazardous Waste Container ppe->container add_waste Add Waste to Container (Do not exceed 90% capacity) container->add_waste close_container Securely Close Container add_waste->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_saa container_full Is Container Full or Nearing Time Limit? store_saa->container_full container_full->store_saa No contact_ehs Contact EHS for Pickup container_full->contact_ehs Yes end Waste Disposed by Licensed Professional contact_ehs->end spill_proc Follow Emergency Spill Procedure spill->spill_proc spill_proc->add_waste Place cleanup materials in waste

Caption: Disposal workflow for (S)-1-Methylpyrrolidine-2-carbohydrazide.

References

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Handling

Comprehensive Safety and Handling Guide for (S)-1-Methylpyrrolidine-2-carbohydrazide

Inferred Hazard Assessment: A Precautionary Approach The chemical structure of (S)-1-Methylpyrrolidine-2-carbohydrazide necessitates a careful evaluation of risks associated with both the pyrrolidine and hydrazide compon...

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Author: BenchChem Technical Support Team. Date: April 2026

Inferred Hazard Assessment: A Precautionary Approach

The chemical structure of (S)-1-Methylpyrrolidine-2-carbohydrazide necessitates a careful evaluation of risks associated with both the pyrrolidine and hydrazide components. Pyrrolidine derivatives can be flammable, corrosive, and irritating, while hydrazine and its derivatives are recognized for their high toxicity and potential carcinogenicity.[1][2][3]

Table 1: Hazard Profile of Structural Analogs

Structural MoietyKnown HazardsRepresentative Sources
1-Methylpyrrolidine Highly flammable liquid and vapor.[4] Toxic if swallowed. Causes severe skin burns and eye damage.[5] Harmful if inhaled.[4]Sigma-Aldrich SDS, Fisher Scientific SDS[4], Cole-Parmer MSDS[5]
Hydrazine/Hydrazide Potentially carcinogenic.[1] Highly toxic and may be fatal if absorbed through the skin.[6] Extremely destructive to mucous membranes and the upper respiratory tract.[6]BenchChem Safety Guide[1], UNC Charlotte SOP[3], Arxada Performance Chemicals[7]

Based on this analysis, (S)-1-Methylpyrrolidine-2-carbohydrazide must be handled as a substance that is potentially flammable, corrosive, highly toxic, and a suspected carcinogen. All subsequent protocols are based on this precautionary principle.

Mandatory Engineering Controls: The First Line of Defense

Before any personal protective equipment is worn, robust engineering controls must be in place to minimize exposure. These are non-negotiable for handling this compound.

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and reactions involving this compound, must be performed inside a certified chemical fume hood to control airborne levels and prevent inhalation.[8][9]

  • Designated Work Area: The area within the fume hood where the compound is handled should be clearly marked with warning signs.[1] This space should be covered with disposable, absorbent bench paper to contain any potential spills.[1]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7][9]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is mandatory to prevent all routes of exposure—dermal, ocular, inhalation, and ingestion.[1]

Table 2: Required Personal Protective Equipment

Body PartRequired PPEMaterial/Standard SpecificationRationale for Use
Hands Double Gloving SystemInner Glove: Nitrile. Outer Glove: Butyl rubber or Viton.The 1-methylpyrrolidine moiety is corrosive and can cause severe skin burns.[5] Hydrazine derivatives can be fatal upon skin absorption.[6] A double-gloving system provides robust protection. Butyl rubber is highly recommended for handling hydrazine compounds.[7] Gloves must be inspected before use and removed without touching the outer surface.
Eyes/Face Chemical Splash Goggles & Face ShieldANSI Z87.1-compliant.The compound is presumed to cause severe eye damage. Goggles provide a seal against splashes and vapors, while a full-face shield offers an additional layer of protection, especially during procedures with a higher splash risk.[6][9]
Body Flame-Resistant Lab Coat & Chemical-Resistant Apron100% cotton flame-resistant lab coat.[6] Chemical-resistant (e.g., neoprene or PVC) apron.A flame-resistant lab coat is necessary due to the flammability of the pyrrolidine component.[4] A chemical-resistant apron provides an additional barrier against corrosive splashes.[2][3]
Respiratory NIOSH-Approved Respirator (If necessary)Air-purifying respirator with multi-purpose (ABEK) cartridges.[6]While all work should be in a fume hood, a respirator should be available for emergency situations like a significant spill.[6][7] Regular use of a respirator indicates a failure of engineering controls, which must be addressed.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for minimizing risk.

Workflow for Safe Handling

prep 1. Preparation - Verify fume hood function. - Don PPE. - Line work area with bench paper. assemble 2. Assemble Materials - Place all required chemicals, glassware, and waste containers in hood. prep->assemble handle 3. Compound Handling - Use smallest quantity necessary. - Keep container tightly closed. - Perform all transfers slowly. assemble->handle cleanup 4. Post-Procedure Cleanup - Decontaminate all surfaces. - Wipe down equipment. handle->cleanup waste 5. Waste Segregation - Dispose of contaminated solids in designated hazardous waste bin. cleanup->waste decontam 6. Final Decontamination - Remove outer gloves inside hood. - Remove remaining PPE outside hood. - Wash hands thoroughly. waste->decontam

Caption: Step-by-step workflow for handling (S)-1-Methylpyrrolidine-2-carbohydrazide.

Detailed Steps:

  • Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as specified in Table 2.[1] Cover the work surface with disposable absorbent paper.

  • Assembly: Gather all necessary reagents, glassware, and pre-labeled waste containers and place them inside the fume hood to minimize traffic in and out of the controlled area.[1]

  • Handling: Carefully weigh or measure the compound, using the smallest amount required for the experiment.[1] Keep the primary container tightly sealed when not in use.[9] All manipulations should be conducted at least 6 inches inside the fume hood sash.

  • Cleanup: Upon completion, decontaminate all non-disposable equipment and surfaces that may have come into contact with the chemical.

  • Waste Disposal: All contaminated disposable items (gloves, bench paper, pipette tips) must be placed in a designated, sealed hazardous waste container located within the fume hood.[1]

  • Doffing PPE: Remove the outer gloves first and dispose of them in the hazardous waste container. Remove the remaining PPE in an order that prevents cross-contamination (e.g., apron, face shield, goggles, inner gloves). Wash hands and forearms thoroughly with soap and water immediately after.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and give two glasses of water to drink if the person is conscious. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. For a small spill within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[9] Place the absorbed material into a sealed, labeled hazardous waste container. Do not attempt to clean up large spills or any spill outside of a fume hood; evacuate the lab and contact your institution's emergency response team.

Disposal Plan: A Lifecycle Approach

All waste generated from handling (S)-1-Methylpyrrolidine-2-carbohydrazide is considered hazardous waste.

Waste Disposal Workflow

start Waste Generation (Inside Fume Hood) solid_waste Solid Waste - Contaminated gloves, paper, tips - Place in sealed, labeled bag. start->solid_waste liquid_waste Liquid Waste - Unused solutions, reaction mixtures - Collect in sealed, labeled container. start->liquid_waste combine Hazardous Waste Container - Place sealed bags and containers into a larger, rigid, labeled drum. solid_waste->combine liquid_waste->combine storage Secure Temporary Storage - Store in designated satellite accumulation area. combine->storage disposal Professional Disposal - Arrange pickup by certified hazardous waste contractor. storage->disposal

Caption: Segregation and disposal workflow for hazardous chemical waste.

Disposal Guidelines:

  • Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste.[1] Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, sealed hazardous waste bag or container inside the fume hood.[1]

  • Liquid Waste: Unused solutions and reaction byproducts should be collected in a compatible, sealed waste container.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety office in accordance with all local, state, and federal regulations.[10] Do not pour any waste down the drain.

References

  • Personal protective equipment for handling Hydrazine, [2-(methylthio)phenyl]-. Benchchem.
  • Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health.
  • Material Safety Data Sheet - Pyrrolidine. Cole-Parmer.
  • SAFETY DATA SHEET - 1-Methylpyrrolidine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-Methylpyrrolidine. Fisher Scientific.
  • SAFETY DATA SHEET - 1-METHYL-2-PYRROLIDINONE. Spectrum Chemical.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Hydrazine and Other Corrosive and Flammable PHS. Vanderbilt University.
  • Hydrazine - Risk Management and Safety. University of Washington.
  • Hydrazine and Other Corrosive and Flammable PHS. UNC Charlotte.
  • Performance Chemicals Hydrazine. Arxada.
  • N-VINYL-2-PYRROLIDONE. Occupational Safety and Health Administration.
  • SAFETY DATA SHEET - N-methyl-2-pyrrolidone. Sigma-Aldrich.
  • Material Safety Data Sheet - 1-Methyl-2-pyrrolidone. Fisher Scientific.
  • SAFETY DATA SHEET. Associates of Cape Cod, Inc.
  • SAFETY DATA SHEET - pyrrolidine. Sigma-Aldrich.
  • SAFETY DATA SHEET - PYRROLIDINE, REAGENT. Spectrum Chemical.
  • Material Safety Data Sheet - 1-Methylpyrrolidine, 98%. Cole-Parmer.

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